Zetomipzomib
Description
This compound is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
immunoproteasome-selective inhibito
Properties
IUPAC Name |
(2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O8/c1-19(31-24(35)17-34-12-14-41-15-13-34)28(38)33-25(26(36)21-8-10-22(40-3)11-9-21)29(39)32-23(16-20-6-4-5-7-20)27(37)30(2)18-42-30/h6,8-11,19,23,25-26,36H,4-5,7,12-18H2,1-3H3,(H,31,35)(H,32,39)(H,33,38)/t19-,23-,25-,26+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYOCDFICYLMRF-UTIIJYGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)OC)O)C(=O)N[C@@H](CC2=CCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629677-75-3 | |
| Record name | KZR-616 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629677753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KZR-616 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zetomipzomib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4BT6C02M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zetomipzomib: A Technical Guide to its Mechanism of Action in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zetomipzomib (formerly KZR-616) is a novel, first-in-class selective inhibitor of the immunoproteasome, currently under investigation for the treatment of a range of autoimmune diseases, including lupus nephritis (LN) and autoimmune hepatitis (AIH).[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular targets, its impact on key immune cell signaling pathways, and the experimental evidence supporting its immunomodulatory effects. The information presented is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.
Core Mechanism of Action: Selective Immunoproteasome Inhibition
This compound's primary mechanism of action is the selective and potent inhibition of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[2][3] Unlike the constitutive proteasome, which is responsible for general protein turnover in all cells, the immunoproteasome plays a critical role in processing antigens for presentation to the immune system and in regulating the production of inflammatory cytokines.[3]
This compound specifically targets two of the three catalytic subunits of the immunoproteasome: low molecular mass polypeptide 7 (LMP7) and low molecular mass polypeptide 2 (LMP2) .[4][5] This dual inhibition is crucial for its broad anti-inflammatory and immunomodulatory effects.[2]
Molecular Targeting and Potency
This compound is a tripeptide ketoepoxide that demonstrates high selectivity for the LMP7 and LMP2 subunits over the constitutive proteasome subunits.[2] This selectivity is key to its favorable safety profile, minimizing the off-target effects associated with broader proteasome inhibitors.[6]
| Target Subunit | Species | IC50 (nM) |
| LMP7 (β5i) | Human (h) | 39[4][5][7] |
| Mouse (m) | 57[4][5][7] | |
| LMP2 (β1i) | Human (h) | 131[4][5][7] |
| Mouse (m) | 179[4][5][7] | |
| MECL-1 (β2i) | - | 623[4][5][7] |
| Constitutive β5 | - | 688[4][5][7] |
Table 1: this compound In Vitro Inhibitory Potency (IC50)
Figure 1: this compound selectively targets the LMP7 and LMP2 subunits of the immunoproteasome.
Immunomodulatory Effects on Innate and Adaptive Immunity
By inhibiting the immunoproteasome, this compound exerts a broad range of effects on both the innate and adaptive immune systems, ultimately dampening the inflammatory processes that drive autoimmune diseases.
Attenuation of Pro-inflammatory Cytokine Production
A key consequence of immunoproteasome inhibition by this compound is the significant reduction in the production of a wide array of pro-inflammatory cytokines.[2] This has been demonstrated in human peripheral blood mononuclear cells (PBMCs) stimulated with various agents.[2]
Experimental Protocol: Human PBMC Cytokine Production Assay
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs at a density of 2 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
This compound Treatment: Pre-treat PBMCs with this compound (e.g., 500 nM) or vehicle control for 1 hour.
-
Stimulation: Stimulate cells with lipopolysaccharide (LPS) (1 µg/mL) or anti-CD3/anti-CD28 antibodies for 24 hours.
-
Cytokine Analysis: Collect supernatants and analyze cytokine levels using a multiplexed immunoassay (e.g., Meso Scale Diagnostics).
| Stimulant | Cytokines Significantly Inhibited by this compound |
| LPS | IL-1β, IL-6, TNF-α, IL-12p70, and over 30 other pro-inflammatory cytokines[2] |
| anti-CD3/CD28 | IFN-γ, IL-2, IL-17A, and other T-cell-associated cytokines[2] |
Table 2: Effect of this compound on Stimulated Cytokine Production in Human PBMCs
Figure 2: this compound inhibits cytokine production by blocking immunoproteasome activity.
Modulation of T Cell Differentiation and Function
This compound influences the differentiation of naïve CD4+ T cells, skewing the balance away from pro-inflammatory T helper (Th) subsets towards a more regulatory phenotype. Specifically, it has been shown to inhibit the polarization of Th1 and Th17 cells, which are key drivers of autoimmune pathology.[2]
Experimental Protocol: Human T Cell Polarization Assay
-
Naïve T Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs.
-
This compound Treatment: Treat cells with this compound or vehicle.
-
Polarization: Culture cells for 6 days under Th1-polarizing conditions (IL-12, anti-IL-4) or Th17-polarizing conditions (IL-6, IL-23, IL-1β, TGF-β, anti-IFN-γ, anti-IL-4).
-
Analysis: Analyze intracellular cytokine production (IFN-γ for Th1, IL-17 for Th17) by flow cytometry.
| T Helper Subset | Effect of this compound |
| Th1 (IFN-γ+) | Reduced polarization[2] |
| Th17 (IL-17+) | Reduced polarization[2] |
Table 3: Impact of this compound on T Helper Cell Polarization
Figure 3: this compound modulates T cell differentiation, inhibiting pro-inflammatory subsets.
Inhibition of B Cell Differentiation and Antibody Production
This compound has been demonstrated to impede the differentiation of B cells into antibody-secreting plasmablasts, a critical step in the pathogenesis of antibody-mediated autoimmune diseases like lupus.[2] This leads to a reduction in the production of pathogenic autoantibodies.
Experimental Protocol: Human Plasmablast Differentiation Assay
-
B Cell Isolation: Isolate CD19+ B cells from human PBMCs.
-
This compound Treatment: Treat cells with this compound or vehicle.
-
Differentiation: Stimulate B cells with anti-CD40 and anti-IgM antibodies in the presence of IL-21 for 6 days to induce plasmablast differentiation.
-
Analysis: Quantify the percentage of CD19+CD38+ plasmablasts by flow cytometry and measure IgG levels in the supernatant by ELISA.
In preclinical models of lupus, this compound treatment led to a significant reduction in both short-lived and long-lived plasma cells in the spleen and bone marrow, correlating with decreased levels of anti-dsDNA autoantibodies.[2]
Preclinical and Clinical Evidence in Autoimmune Disease
The immunomodulatory effects of this compound have been validated in preclinical models and are currently being evaluated in clinical trials for various autoimmune diseases.
Preclinical Efficacy in a Mouse Model of Lupus Nephritis
In the NZB/W F1 mouse model of lupus nephritis, this compound demonstrated significant therapeutic efficacy.[2]
Experimental Protocol: NZB/W F1 Mouse Model of Lupus Nephritis
-
Animal Model: Use female NZB/W F1 mice with established proteinuria.
-
Treatment: Administer this compound (e.g., 5 mg/kg intravenously or 10 mg/kg subcutaneously, three times a week) or vehicle control for 13 weeks.
-
Disease Monitoring: Monitor proteinuria weekly. At the end of the study, assess renal histopathology, serum anti-dsDNA antibody levels, and immune cell populations in the spleen and kidneys.
| Parameter | Effect of this compound Treatment |
| Proteinuria | Complete and durable resolution[2] |
| Renal Histopathology | Marked reduction in glomerular nephritis and immune complex deposition[2] |
| Anti-dsDNA Antibodies | Significant reduction in serum levels[2] |
| Plasma Cells | Decreased numbers in spleen and bone marrow[2] |
Table 4: Preclinical Efficacy of this compound in the NZB/W F1 Mouse Model of Lupus Nephritis
Clinical Development in Lupus Nephritis and Autoimmune Hepatitis
This compound has progressed to clinical trials in patients with lupus nephritis and autoimmune hepatitis, with promising results.
-
MISSION Study (NCT03393013): A Phase 1b/2 open-label study in patients with systemic lupus erythematosus (SLE) with or without lupus nephritis. The study demonstrated that this compound was generally well-tolerated and resulted in clinically meaningful improvements in renal function and reductions in proteinuria.[3][8][9]
-
PALIZADE Study (NCT05781750): A Phase 2b, randomized, placebo-controlled trial evaluating the efficacy and safety of two doses of this compound in patients with active lupus nephritis.[6][10][11][12][13]
-
PORTOLA Study (NCT05569759): A Phase 2a, randomized, placebo-controlled trial assessing the efficacy and safety of this compound in patients with autoimmune hepatitis.[1][14][15][16][17]
Conclusion
This compound's selective inhibition of the LMP7 and LMP2 subunits of the immunoproteasome represents a targeted and potent mechanism for modulating the aberrant immune responses that characterize autoimmune diseases. Its ability to broadly suppress pro-inflammatory cytokine production, inhibit the differentiation and function of key pathogenic immune cell subsets, including Th1, Th17, and plasma cells, and its demonstrated efficacy in preclinical models and promising early clinical data, position this compound as a significant potential therapeutic advancement for patients with lupus nephritis, autoimmune hepatitis, and potentially other autoimmune conditions. Further investigation in ongoing and future clinical trials will continue to delineate its full therapeutic potential and role in the management of these complex diseases.
References
- 1. A Study of this compound (KZR-616) in Patients With Autoimmune Hepatitis (PORTOLA) | Clinical Research Trial Listing ( Autoimmune Hepatitis ) ( NCT05569759 ) [trialx.com]
- 2. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kezar Life Sciences Announces Positive Topline Results from the MISSION Phase 2 Trial Evaluating this compound for the Treatment of Patients with Lupus Nephritis [businesswire.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. palizadetrial.com [palizadetrial.com]
- 7. glpbio.com [glpbio.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Interim Results from the Phase 2 MISSION Study Evaluating this compound (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. trials.arthritis.org [trials.arthritis.org]
- 12. A Study of this compound (KZR-616) in Patients with Active Lupus Nephritis (PALIZADE) [ctv.veeva.com]
- 13. Kezar Life Sciences, Inc., is conducting a clinical trial, PALIZADE (NCT05781750) to evaluate an investigational drug, this compound (KZR-616), as a potential new treatment for people living with lupus nephritis (LN). - LUPUS LA [lupusla.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Study of this compound (KZR-616) in Patients With Autoimmune Hepatitis (PORTOLA) [clinicaltrials.stanford.edu]
- 16. portolatrial.com [portolatrial.com]
- 17. A Study of this compound (KZR-616) in Patients With Autoimmune Hepatitis (PORTOLA) [stanfordhealthcare.org]
KZR-616: A Technical Overview of its Immunoproteasome Selectivity Profile
Introduction: Zetomipzomib (KZR-616) is a first-in-class, irreversible, tripeptide epoxyketone-based selective inhibitor of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly found in hematopoietic cells, which plays a crucial role in processing proteins for antigen presentation and regulating inflammatory signaling pathways.[1] Unlike constitutive proteasomes that are present in all cells, the immunoproteasome contains distinct catalytic subunits: LMP7 (β5i), LMP2 (β1i), and MECL-1 (β2i). By selectively targeting these subunits, KZR-616 offers a focused immunomodulatory approach with the potential for a wider therapeutic window compared to non-selective proteasome inhibitors like bortezomib, which are associated with significant adverse effects.[3][4] This document provides a detailed technical guide on the selectivity profile, mechanism of action, and the experimental protocols used to characterize KZR-616.
Quantitative Selectivity Profile
KZR-616 demonstrates a distinct selectivity profile, potently inhibiting the chymotrypsin-like (LMP7) and caspase-like (LMP2) activities of the immunoproteasome, with significantly less activity against the corresponding constitutive subunits (β5c and β1c) and the trypsin-like (MECL-1) immunoproteasome subunit.[5][6] This dual inhibition of LMP7 and LMP2 is crucial for its broad anti-inflammatory effects.[7]
The inhibitory activity of KZR-616 is summarized in the table below, with data compiled from enzymatic assays using purified human (h) and murine (m) proteasomes, as well as human cell lysates.
| Proteasome Subunit | Subunit Type | Target Species | IC50 (nM) | Selectivity Ratio | Reference |
| LMP7 (β5i) | Immunoproteasome | Human | 39 | 17-fold (vs. β5c) | [1][5][6] |
| Murine | 57 | [5][6] | |||
| LMP2 (β1i) | Immunoproteasome | Human | 131 | >80-fold (vs. β1c) | [1][5][6] |
| Murine | 179 | [5][6] | |||
| MECL-1 (β2i) | Immunoproteasome | Human | 623 | [5][6] | |
| β5c | Constitutive | Human | 688 | [5][6] | |
| β1c | Constitutive | Human | >10,000 | [1] |
Mechanism of Action & Signaling Pathway
KZR-616 exerts its therapeutic effects by broadly modulating both the innate and adaptive immune systems.[4][8] By inhibiting the immunoproteasome, KZR-616 disrupts the degradation of key regulatory proteins within immune cells. This leads to the downstream inhibition of multiple inflammatory pathways, including a reduction in the differentiation of inflammatory T helper cells (Th1 and Th17), a blockade of B-cell differentiation into autoantibody-secreting plasma cells, and a significant decrease in the production of a wide array of pro-inflammatory cytokines such as TNF-α, IL-6, IFN-γ, and IL-17.[8][9][10]
Experimental Protocols
The selectivity and activity of KZR-616 have been characterized using a variety of robust in vitro and ex vivo assays.
Proteasome Constitutive Immuno-Subunit ELISA (ProCISE)
This assay is designed to quantify the specific activity and occupancy of all six catalytic proteasome subunits (β1, β2, β5, LMP2, MECL-1, and LMP7) simultaneously from cell or tissue lysates.
Methodology:
-
Cell Treatment: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteers. The cells are then incubated for one hour with varying concentrations of KZR-616 (e.g., 250 nM, 500 nM) or a DMSO vehicle control.[9]
-
Lysis: Following incubation, the cells are lysed to release intracellular contents, including proteasomes.
-
Subunit Capture: The lysate is added to a 96-well ELISA plate pre-coated with antibodies specific to each of the six proteasome subunits, effectively capturing each subunit in a separate well.
-
Activity-Based Probe Labeling: A biotin-labeled, activity-based probe that covalently binds to the active site of proteasome subunits is added to the wells. The probe will only bind to subunits whose active sites are not already occupied by an inhibitor like KZR-616.
-
Detection & Quantification: A streptavidin-conjugated reporter enzyme is used to detect the bound biotin probe. The resulting signal is proportional to the number of active, unoccupied proteasome subunits.
-
Analysis: The activity for each subunit in the KZR-616-treated samples is normalized to the activity in the DMSO control samples to calculate the percent inhibition for each subunit.[9]
Fluorogenic Enzymatic Assay
This assay measures the chymotrypsin-like activity of the proteasome (primarily associated with the β5c and LMP7 subunits) using a fluorogenic substrate.
Methodology:
-
Sample Collection: Blood samples are collected from subjects prior to and at specific time points (e.g., 4 hours) after a single dose of KZR-616.[9]
-
Lysate Preparation: PBMCs are isolated and lysed to release proteasomes.
-
Enzymatic Reaction: The cell lysate is incubated with a fluorogenic substrate, such as Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin).
-
Fluorescence Measurement: Cleavage of the substrate by active chymotrypsin-like sites releases the fluorescent AMC molecule, which is detected using a fluorometer.
-
Analysis: The rate of fluorescence increase is proportional to the proteasome's enzymatic activity. Post-dose activity is normalized to pre-dose values to determine the level of in vivo target inhibition.[9]
Ex Vivo Cytokine Release Assay
This functional assay assesses the immunomodulatory effect of KZR-616 on immune cells.
Methodology:
-
Cell Treatment: Human PBMCs are treated with KZR-616 (e.g., 500 nM) or a vehicle control for one hour.[9][11]
-
Stimulation: The cells are then stimulated for 24 hours with immune activators, such as lipopolysaccharide (LPS) to activate innate immune cells or anti-CD3/anti-CD28 antibodies to activate T-cells.[9][11]
-
Cytokine Measurement: Following stimulation, the cell culture supernatant is collected, and the concentration of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, GM-CSF) is measured using multiplex immunoassay technology (e.g., Luminex).
-
Analysis: The levels of cytokines produced by KZR-616-treated cells are compared to those from control cells to quantify the drug's inhibitory effect on immune cell function.
Logical Framework: From Selectivity to Therapeutic Application
The therapeutic strategy behind KZR-616 is based on a clear logical progression: its high selectivity for immunoproteasome subunits, particularly LMP7 and LMP2, allows for potent modulation of immune cell function while minimizing effects on the constitutive proteasome found in other tissues. This targeted action on dysregulated immune pathways forms the basis of its efficacy in autoimmune diseases, aiming to restore immune homeostasis rather than causing broad immunosuppression.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. lupus.bmj.com [lupus.bmj.com]
- 4. kezarlifesciences.com [kezarlifesciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Required Immunoproteasome Subunit Inhibition Profile for Anti-Inflammatory Efficacy and Clinical Candidate KZR-616 ((2 S,3 R)- N-(( S)-3-(Cyclopent-1-en-1-yl)-1-(( R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-(( S)-2-(2-morpholinoacetamido)propanamido)propenamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ard.bmj.com [ard.bmj.com]
- 9. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Zetomipzomib (KZR-616): A First-in-Class Selective Immunoproteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zetomipzomib (KZR-616) is a novel, first-in-class small molecule that selectively and irreversibly inhibits the immunoproteasome. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and clinical trial results in autoimmune diseases. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are presented to support further research and development in the field of immunoproteasome inhibition.
Introduction to the Immunoproteasome and Selective Inhibition
The proteasome is a critical cellular complex responsible for protein degradation, playing a vital role in cellular homeostasis. In addition to the constitutively expressed proteasome, hematopoietic cells express an inducible form known as the immunoproteasome. The immunoproteasome is upregulated in response to inflammatory signals, such as interferon-gamma (IFN-γ), and is involved in processing antigens for presentation by MHC class I molecules.
The immunoproteasome is composed of three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). These subunits exhibit different cleavage preferences compared to their constitutive counterparts, leading to the generation of a unique peptidome. In autoimmune diseases, the immunoproteasome is implicated in the production of pro-inflammatory cytokines and the activation and differentiation of immune cells.
Selective inhibition of the immunoproteasome presents a promising therapeutic strategy for autoimmune diseases. By specifically targeting the immunoproteasome, it is possible to modulate inflammatory responses without the broad immunosuppressive effects associated with non-selective proteasome inhibitors. This compound has been designed to selectively target the LMP7 and LMP2 subunits of the immunoproteasome.[1][2][3]
This compound (KZR-616): Mechanism of Action
This compound is a tripeptide epoxyketone that acts as an irreversible inhibitor of the immunoproteasome.[3] It demonstrates potent and selective inhibition of the chymotrypsin-like activity of the LMP7 (β5i) subunit and the trypsin-like activity of the LMP2 (β1i) subunit.[3][4] The inhibition of the caspase-like activity of the MECL-1 (β2i) subunit is less pronounced.[1] This selective inhibition leads to a broad range of immunomodulatory effects on both the innate and adaptive immune systems.[2]
Impact on T Cells
This compound has been shown to modulate T cell differentiation and function. Preclinical studies have demonstrated that it can inhibit the polarization of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets.[1][5] This is achieved, in part, by interfering with the signaling pathways downstream of T cell receptor (TCR) activation.
Impact on B Cells and Plasma Cells
A key mechanism of this compound in autoimmune diseases is its effect on B cells and their differentiation into antibody-producing plasma cells. In vitro studies have shown that this compound can block the formation of plasmablasts from activated B cells.[1][6] This leads to a reduction in the production of autoantibodies, which are central to the pathology of many autoimmune conditions.
Cytokine Production
The inhibition of the immunoproteasome by this compound results in a significant reduction in the production of a wide array of pro-inflammatory cytokines.[1] This includes cytokines involved in the Type I interferon pathway, which is often dysregulated in systemic lupus erythematosus (SLE).[1][7] By dampening the cytokine storm associated with autoimmune flares, this compound helps to restore immune homeostasis.
Preclinical and Clinical Data
Preclinical Studies
This compound has demonstrated efficacy in various animal models of autoimmune disease, including murine models of lupus nephritis. In these models, treatment with this compound led to a reduction in proteinuria, decreased autoantibody levels, and improved kidney pathology.[1][4][7]
Clinical Trials
The MISSION study was an open-label, single-arm Phase 2 clinical trial that evaluated the efficacy and safety of this compound in patients with active lupus nephritis.[8][9] Patients received 60 mg of this compound subcutaneously once weekly for 24 weeks, in addition to stable background therapy.[8]
Table 1: Efficacy Results from the MISSION Phase 2 Trial [9][10][11]
| Endpoint | Result at 24 Weeks |
| Overall Renal Response (ORR) (≥50% reduction in UPCR) | 64.7% (11 of 17 patients) |
| Complete Renal Response (CRR) (UPCR ≤0.5 g/g) | 35.2% (6 of 17 patients) |
Table 2: Safety Profile of this compound in the MISSION Phase 2 Trial [8][10]
| Adverse Event Profile | Observations |
| Most Common Adverse Events | Injection site reactions, pyrexia, headache, nausea |
| Serious Adverse Events | Two patients experienced SAEs; one was deemed related to treatment (protracted migraine) |
| Infections | No opportunistic or Grade 3 infections reported |
The PRESIDIO trial was a Phase 2 study that investigated this compound in patients with dermatomyositis and polymyositis. While the trial did not meet its primary endpoint of a significant difference in the Total Improvement Score (TIS) between the this compound and placebo groups, the safety profile was consistent with other studies.
Experimental Protocols
Proteasome Constitutive Immuno-Subunit ELISA (ProCISE) for Target Engagement
This assay is used to quantify the engagement of this compound with its specific immunoproteasome subunit targets in cells.
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates from peripheral blood mononuclear cells (PBMCs) or other relevant cell types.
-
Probe Incubation: Incubate the cell lysates with a biotinylated, active-site directed probe that covalently binds to the active sites of all proteasome subunits.
-
Capture: Capture the probe-labeled proteasome subunits on a streptavidin-coated plate.
-
Detection: Use subunit-specific antibodies to detect and quantify the amount of each captured proteasome subunit (LMP7, LMP2, MECL-1, and constitutive subunits) via an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: Compare the amount of unbound active sites in this compound-treated samples to untreated controls to determine the percentage of target engagement.
In Vitro T Cell Polarization Assay
This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into various T helper subsets.
Methodology:
-
Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using magnetic-activated cell sorting (MACS).
-
Treatment: Treat the isolated naïve CD4+ T cells with this compound (e.g., 250 nM) or vehicle control for 1 hour.[6]
-
Stimulation and Differentiation: Culture the cells for up to 6 days in the presence of anti-CD3 and anti-CD28 antibodies under polarizing conditions for Th1 (IL-2, IL-12, anti-IL-4) or Th17 (IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, anti-IL-4) differentiation.[1][5]
-
Analysis: Analyze the differentiated T cell populations for the expression of lineage-defining cytokines (e.g., IFN-γ for Th1, IL-17 for Th17) by intracellular cytokine staining and flow cytometry.
In Vitro B Cell to Plasmablast Differentiation Assay
This assay evaluates the impact of this compound on the differentiation of B cells into antibody-secreting plasmablasts.
Methodology:
-
Isolation of B Cells: Isolate CD19+ B cells from human PBMCs.
-
Treatment: Treat the isolated B cells with this compound or vehicle control for 1 hour.
-
Stimulation: Stimulate the B cells with anti-CD40 and anti-IgM antibodies in the presence of IL-21 for 6 days to induce differentiation.[1]
-
Analysis: Assess the formation of plasmablasts by flow cytometry, identifying cells with a CD19+CD38+ phenotype. Measure the concentration of secreted IgG in the culture supernatant by ELISA.[1]
Ex Vivo Cytokine Release Assay
This assay measures the effect of this compound on the production of inflammatory cytokines by immune cells.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Treatment: Treat the PBMCs with this compound or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to activate the innate immune response or with anti-CD3 and anti-CD28 antibodies to activate T cells.
-
Cytokine Measurement: After a 24-hour incubation period, collect the cell culture supernatant and measure the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) using a multiplex immunoassay (e.g., Luminex).
Urine Protein to Creatinine Ratio (UPCR) Measurement
UPCR is a key clinical endpoint for assessing kidney function in lupus nephritis trials.
Methodology:
-
Urine Sample Collection: Collect a spot urine sample from the patient.
-
Laboratory Analysis: Measure the concentration of total protein and creatinine in the urine sample using standard laboratory techniques.
-
Calculation: Calculate the UPCR by dividing the urine protein concentration (in mg/dL) by the urine creatinine concentration (in mg/dL). The result is expressed in g/g.
Visualizations
Caption: Mechanism of action of this compound on the immunoproteasome.
Caption: Experimental workflow for in vitro T cell polarization assay.
Caption: Experimental workflow for in vitro B cell differentiation assay.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of autoimmune diseases. Its selective inhibition of the immunoproteasome offers a targeted approach to modulating the immune system, with a favorable safety profile observed in clinical trials to date. The data presented in this technical guide provide a comprehensive overview of the science behind this compound and can serve as a valuable resource for researchers and clinicians in the field. Further investigation into the full therapeutic potential of this compound and other selective immunoproteasome inhibitors is warranted.
References
- 1. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Inhibition of the Immunoproteasome with KZR-616 Blocks Multiple Cell Signaling Pathways, Plasma Cell Signatures and Myeloid Cell Associated Damage in the NZB/W Lupus Nephritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 5. Frontiers | this compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interim Results from the Phase 2 MISSION Study Evaluating this compound (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 9. Kezar reports positive Phase II data of this compound for lupus nephritis [clinicaltrialsarena.com]
- 10. Kezar Life Sciences Announces Positive Topline Results from the MISSION Phase 2 Trial Evaluating this compound for the Treatment of Patients with Lupus Nephritis [businesswire.com]
- 11. kezarlifesciences.com [kezarlifesciences.com]
The Impact of Zetomipzomib on Cytokine Production in Peripheral Blood Mononuclear Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a crucial role in the processing of intracellular proteins for presentation by MHC class I molecules and is also implicated in the regulation of immune cell function and cytokine production.[3][4] By selectively targeting the immunoproteasome, this compound offers a promising therapeutic strategy for a range of autoimmune diseases by modulating the activity of key immune effector cells, including macrophages, B cells, and T cells, and inhibiting the production of inflammatory cytokines.[3][4]
This technical guide provides an in-depth overview of the effects of this compound on cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs). It includes a summary of quantitative data, detailed experimental protocols for in vitro studies, and visualizations of the experimental workflow and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of Cytokine Inhibition
This compound has been shown to block the production of over 30 pro-inflammatory cytokines in human PBMCs.[1][2] The following tables summarize the quantitative data on the inhibition of key cytokines by this compound (500 nM) in PBMCs stimulated with either Lipopolysaccharide (LPS) to model innate immune responses or with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor activation.[1] The data is presented as the log2 fold change in cytokine production in this compound-treated cells relative to vehicle-treated controls.[1] A negative log2 fold change indicates a reduction in cytokine production.
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated PBMCs [1]
| Cytokine | Log2 Fold Change |
| IL-6 | -1.5 |
| TNF-α | -1.2 |
| IL-1β | -1.8 |
| IL-12p40 | -1.1 |
Data represents the mean log2 fold change from experiments with PBMCs from three donors.[1]
Table 2: Effect of this compound on Cytokine Production in anti-CD3/anti-CD28-Stimulated PBMCs [1]
| Cytokine | Log2 Fold Change |
| IFN-γ | -2.0 |
| TNF-α | -1.0 |
| IL-2 | -1.5 |
| IL-17A | -1.7 |
Data represents the mean log2 fold change from experiments with PBMCs from three donors.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments to assess the effect of this compound on cytokine production in PBMCs.
PBMC Isolation from Whole Blood
Objective: To isolate a pure population of PBMCs from human whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in sodium heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake turned off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the distinct buffy coat layer of PBMCs at the plasma-Ficoll interface undisturbed.
-
Collect the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
PBMC Culture and this compound Treatment
Objective: To culture the isolated PBMCs and treat them with this compound prior to stimulation.
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (KZR-616)
-
DMSO (vehicle control)
-
96-well round-bottom cell culture plates
Procedure:
-
Resuspend the PBMCs in complete RPMI 1640 medium to a final concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (200,000 cells) into each well of a 96-well plate.[5]
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete RPMI 1640 medium to the desired final concentrations (e.g., 250 nM and 500 nM).[1][4] Prepare a vehicle control with the same final concentration of DMSO.
-
Add the this compound or vehicle control solution to the appropriate wells.
-
Pre-incubate the cells with this compound or vehicle for 1 hour at 37°C in a humidified 5% CO2 incubator.[1]
PBMC Stimulation
Objective: To stimulate the this compound-treated PBMCs to induce cytokine production.
Materials:
-
This compound-treated PBMCs in a 96-well plate
-
Lipopolysaccharide (LPS) from E. coli
-
Anti-human CD3 antibody
-
Anti-human CD28 antibody
Procedure:
-
For innate immune stimulation: Add LPS to the designated wells to a final concentration of 100 ng/mL.
-
For T-cell stimulation: Add anti-CD3 antibody (e.g., plate-bound at 1 µg/mL) and soluble anti-CD28 antibody (1 µg/mL) to the designated wells.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]
Cytokine Quantification
Objective: To measure the concentration of cytokines in the cell culture supernatants.
Materials:
-
Supernatants from the stimulated PBMC cultures
-
Multiplex immunoassay kit (e.g., Meso Scale Discovery) for human cytokines (IL-6, TNF-α, IFN-γ, etc.)
-
Microplate reader compatible with the chosen immunoassay
Procedure:
-
After the 24-hour stimulation, centrifuge the 96-well plates at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatants from each well without disturbing the cell pellet.
-
Perform the multiplex immunoassay according to the manufacturer's instructions. This typically involves:
-
Adding the supernatants to the wells of the immunoassay plate.
-
Incubating with detection antibodies.
-
Washing the plate.
-
Adding a read buffer.
-
-
Read the plate on a compatible microplate reader.
-
Calculate the cytokine concentrations based on the standard curves generated for each cytokine.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on cytokine production in PBMCs.
Signaling Pathway
Caption: Signaling pathway of this compound-mediated cytokine inhibition.
References
- 1. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kezarlifesciences.com [kezarlifesciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Zetomipzomib (KZR-616) is a selective inhibitor of the immunoproteasome currently undergoing clinical investigation in autoimmune disorders.
Zetomipzomib (KZR-616): A Technical Overview of a Novel Immunoproteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (KZR-616) is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome, a modified form of the proteasome expressed in hematopoietic cells.[1] By selectively targeting subunits of the immunoproteasome, this compound modulates the activity of multiple immune cell types, including T cells, B cells, and macrophages, without causing broad immunosuppression.[2] This targeted mechanism offers a promising therapeutic approach for a range of immune-mediated diseases. This compound has demonstrated broad anti-inflammatory effects in preclinical models and has been evaluated in clinical trials for autoimmune disorders such as autoimmune hepatitis (AIH), lupus nephritis (LN), and polymyositis/dermatomyositis.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.
Mechanism of Action
This compound is a tripeptide epoxyketone-based small molecule that selectively and irreversibly inhibits the catalytic activity of the immunoproteasome.[1] The immunoproteasome's primary role is to process proteins for presentation by MHC class I molecules and to regulate inflammatory signaling pathways. Its catalytic core is composed of standard proteasome subunits and three inducible subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).
This compound primarily targets the LMP7 and LMP2 subunits.[1][5] Inhibition of these specific subunits leads to a broad immunomodulatory effect, disrupting the production of pro-inflammatory cytokines and interfering with the differentiation and function of key immune cells.[2][3] Studies in human peripheral blood mononuclear cells (PBMCs) show that this compound treatment results in near-complete inhibition of LMP7 and significant inhibition of LMP2 with minimal impact on MECL-1 or the constitutive proteasome subunits.[3] This selectivity is crucial for avoiding the broader toxicity associated with non-selective proteasome inhibitors used in oncology.[4] The downstream effects include the blocked production of over 30 pro-inflammatory cytokines, inhibition of T helper (Th) cell polarization, and reduced formation of plasmablasts.[3][6]
Quantitative Preclinical and Clinical Data
In Vitro Inhibitory Activity
This compound demonstrates high selectivity for the immunoproteasome subunits LMP7 and LMP2 over their constitutive counterparts.
| Target Subunit | Species | IC50 (nM) | Reference |
| LMP7 (β5i) | Human | 39 | [5] |
| LMP7 (β5i) | Murine | 57 | [5] |
| LMP2 (β1i) | Human | 131 | [5] |
| LMP2 (β1i) | Murine | 179 | [5] |
| MECL-1 (β2i) | - | 623 | [5] |
| Constitutive β5 | - | 688 | [5] |
Clinical Efficacy
This compound has been investigated in several autoimmune diseases. The most robust data comes from the Phase 2a PORTOLA trial in Autoimmune Hepatitis (AIH).
Table 2: Efficacy Results from Phase 2a PORTOLA Trial in AIH (24 Weeks) [7][8][9]
| Endpoint | This compound (60 mg) | Placebo |
| Primary Endpoint | ||
| Complete Response (CR)¹ + Steroid Taper to ≤ 5 mg/day | 36% | 0% |
| Other Efficacy Measures | ||
| Complete Response (CR)¹, regardless of steroid dose | 50.0% | 37.5% |
| CR¹ + Complete Steroid Withdrawal (0 mg/day) | 21.4% | 0% |
| Disease Flares in Patients Achieving CR | 0 | N/A |
| ¹Complete Response (CR) defined as normalization of ALT and AST levels. |
Table 3: Preliminary Efficacy from Phase 2b PALIZADE Trial in Lupus Nephritis (Week 25) [7]
| Endpoint | This compound (60 mg) | Placebo |
| Urine Protein to Creatinine Ratio (UPCR) ≤ 0.5 | 42% | 21% |
| Note: The PALIZADE trial was terminated due to safety events unrelated to the preliminary efficacy findings.[8][10] |
Safety and Tolerability Profile
Across clinical trials, this compound has generally been well-tolerated.[8][9]
Table 4: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Severity | Notes | Reference |
| Injection Site Reactions | Mild to Moderate | Most commonly reported TEAE. | [7][8] |
| Systemic Injection Reactions | Grade 1 and 2 | Onset 8-24 hours post-dose, resolving within 48 hours. | [8] |
| Infections | Lower Incidence vs Placebo | Fewer infections were reported in the this compound group compared to placebo in the PORTOLA trial. | [7] |
| Note: The Phase 2b PALIZADE trial in lupus nephritis was placed on clinical hold and later terminated following four Grade 5 serious adverse events (patient deaths) that occurred in study sites in the Philippines and Argentina.[8][10] No Grade 4 or 5 SAEs were observed in the U.S.-based PORTOLA trial.[10] |
Key Experimental Protocols
Proteasome Active Site Inhibition Assay (ProCISE)
This assay is used to quantify the specific binding and inhibition of each of the six catalytic proteasome subunits (β1, β2, β5, LMP2, MECL-1, LMP7) in cells.
-
Objective: To determine the percentage of active site inhibition for each proteasome subunit after exposure to this compound.
-
Methodology:
-
Cell Treatment: Human PBMCs are incubated with this compound (e.g., 250 nM and 500 nM) or a DMSO vehicle control for 1 hour.[3]
-
Lysis: Cells are lysed to release proteasomes.
-
Active Site Labeling: Lysates are incubated with a cocktail of subunit-specific, biotin-tagged, irreversible active site probes. These probes bind only to the active, uninhibited subunits.
-
Capture: The probe-bound proteasome subunits are captured on a streptavidin-coated ELISA plate.
-
Detection: Each specific subunit is detected and quantified using subunit-specific primary antibodies followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
Analysis: The signal from this compound-treated samples is normalized to the signal from DMSO-treated controls to calculate the percent relative activity for each subunit.[3]
-
Ex Vivo Cytokine Release Assay
This functional assay measures the immunomodulatory effect of this compound by quantifying the inhibition of cytokine production in stimulated whole blood or PBMCs.
-
Objective: To assess the ability of this compound to block the production of inflammatory cytokines upon immune stimulation.
-
Methodology:
-
Sample Collection: Whole blood or PBMCs are collected from subjects (e.g., healthy volunteers or patients) before and after this compound administration.[3][4]
-
Pre-treatment (for in vitro characterization): PBMCs are pulsed with this compound (e.g., 500 nM) for 1 hour.[3]
-
Stimulation: Samples are stimulated for 24 hours with immune activators such as Lipopolysaccharide (LPS) to activate the innate immune pathway or with anti-CD3/anti-CD28 antibodies to activate the adaptive T-cell pathway.[3]
-
Supernatant Collection: After stimulation, the supernatant is collected.
-
Cytokine Quantification: The concentration of multiple cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-1β, IL-10) in the supernatant is measured using a multiplexed immunoassay (e.g., Luminex).
-
Analysis: Cytokine levels in stimulated samples from this compound-treated subjects or cells are compared to those from placebo-treated subjects or vehicle-treated cells.
-
T-Cell Polarization Assay
This assay evaluates the effect of this compound on the differentiation of naïve T helper cells into various effector lineages.[3]
-
Objective: To determine if this compound inhibits the polarization of naïve CD4+ T cells into Th1, Th2, and Th17 subsets or promotes the generation of regulatory T cells (Tregs).
-
Methodology:
-
Cell Isolation: Naïve CD4+ T cells are isolated from human PBMCs.
-
Pre-treatment: Cells are pulsed with this compound (e.g., 250 nM) or a DMSO vehicle for 1 hour prior to stimulation.[3]
-
Differentiation: Cells are cultured for several days under specific polarizing conditions, which include a cocktail of antibodies and cytokines unique for each lineage (e.g., IL-12 + anti-IL-4 for Th1; IL-4 + anti-IFN-γ for Th2; TGF-β + IL-6 for Th17; TGF-β + IL-2 for Tregs).
-
Analysis:
-
Intracellular Staining: Cells are fixed, permeabilized, and stained for lineage-defining transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17, FoxP3 for Tregs) and cytokines (e.g., IFN-γ, IL-4, IL-17).
-
Flow Cytometry: The percentage of cells expressing these markers is quantified by flow cytometry.
-
Secreted Cytokines: Cytokine levels in the culture supernatants are measured via multiplex immunoassay.[3]
-
-
Outcome: The differentiation efficiency in this compound-treated cultures is compared to vehicle controls.
-
Clinical Trial Design: PORTOLA Study (NCT05569759)
The PORTOLA study is a Phase 2a trial designed to assess the efficacy and safety of this compound in patients with AIH.
Conclusion
This compound represents a targeted therapeutic strategy for autoimmune diseases, offering a broad immunomodulatory effect through the selective inhibition of the immunoproteasome. Its mechanism of action, which dampens multiple inflammatory pathways without causing overt immunosuppression, distinguishes it from many current therapies. Clinical data, particularly from the PORTOLA study in AIH, has shown promising steroid-sparing efficacy and a manageable safety profile. Further investigation is required to fully delineate its therapeutic potential and long-term safety across various immune-mediated disorders. The detailed protocols and quantitative data presented herein provide a foundational guide for professionals engaged in the research and development of novel immunomodulatory agents.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. investing.com [investing.com]
- 8. hcplive.com [hcplive.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. fiercebiotech.com [fiercebiotech.com]
KZR-616: A Technical Guide to its Modulation of Innate and Adaptive Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
KZR-616 (Zetomipzomib) is a first-in-class, selective inhibitor of the immunoproteasome, a key regulator of immune cell function. This document provides a comprehensive technical overview of KZR-616's mechanism of action and its role in modulating both the innate and adaptive immune systems. Through the selective inhibition of the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome, KZR-616 demonstrates broad immunomodulatory activity. This includes the suppression of pro-inflammatory cytokine production, interference with T helper cell differentiation and function, and the inhibition of B cell to plasmablast differentiation, ultimately leading to reduced autoantibody production. This guide consolidates preclinical and clinical data, details key experimental methodologies, and visualizes the underlying biological pathways to serve as a resource for researchers and professionals in the field of immunology and drug development.
Core Mechanism of Action: Selective Immunoproteasome Inhibition
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation and in the regulation of inflammatory signaling pathways. KZR-616 is a tripeptide epoxyketone that selectively and irreversibly inhibits the chymotrypsin-like activity of the LMP7 subunit and the caspase-like activity of the LMP2 subunit of the immunoproteasome.[1][2] This selective inhibition is key to its immunomodulatory effects, as it leaves the constitutive proteasome, responsible for general protein homeostasis in all cells, largely unaffected, potentially leading to a better safety profile compared to non-selective proteasome inhibitors.
Signaling Pathway of KZR-616's Core Mechanism
The following diagram illustrates the core mechanism of KZR-616 in inhibiting the immunoproteasome.
Caption: Core mechanism of KZR-616 action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of KZR-616.
Table 1: In Vitro Inhibitory Activity of KZR-616
| Target Subunit | IC50 (nM) | Species | Reference |
| LMP7 (β5i) | 39 | Human | [2] |
| LMP7 (β5i) | 57 | Mouse | [2] |
| LMP2 (β1i) | 131 | Human | [2] |
| LMP2 (β1i) | 179 | Mouse | [2] |
| MECL-1 (β2i) | 623 | Human | [2] |
| Constitutive β5 | 688 | Human | [2] |
Table 2: Effect of KZR-616 on Cytokine Production in Human PBMCs
| Cytokine | Stimulant | KZR-616 Concentration | % Inhibition (approx.) | Reference |
| TNF-α | LPS | 500 nM | >80% | [3] |
| IL-6 | LPS | 500 nM | >80% | [3] |
| IL-1β | LPS | 500 nM | >70% | [3] |
| IFN-γ | anti-CD3/CD28 | 500 nM | >90% | [3] |
| IL-2 | anti-CD3/CD28 | 500 nM | >90% | [3] |
| IL-17A | anti-CD3/CD28 | 500 nM | >90% | [3] |
Note: Inhibition percentages are estimated from log2 fold-change data presented in the source.
Table 3: Preclinical Efficacy in NZB/W F1 Mouse Model of Lupus Nephritis
| Parameter | Treatment | Outcome | Reference |
| Proteinuria | KZR-616 (10 mg/kg SC) | Complete resolution | [4] |
| Anti-dsDNA IgG | KZR-616 (10 mg/kg SC) | Significant reduction | [5] |
| Renal IgG Deposition | KZR-616 (10 mg/kg SC) | Absence of deposition | [6] |
Modulation of Innate and Adaptive Immunity
KZR-616 exerts its effects on both the innate and adaptive arms of the immune system.
Impact on Innate Immunity
By inhibiting the immunoproteasome in innate immune cells such as monocytes and dendritic cells, KZR-616 significantly reduces the production of a broad range of pro-inflammatory cytokines upon stimulation with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[3] This leads to a dampening of the initial inflammatory response.
Impact on Adaptive Immunity
KZR-616 demonstrates profound effects on T and B lymphocytes.
In vitro studies have shown that KZR-616 inhibits the polarization of naïve CD4+ T cells into pro-inflammatory T helper 1 (Th1) and Th17 subsets.[3] This is achieved by interfering with the signaling pathways that drive their differentiation, leading to reduced secretion of their signature cytokines, IFN-γ and IL-17, respectively.
Caption: KZR-616's impact on T cell differentiation.
KZR-616 has been shown to inhibit the differentiation of B cells into antibody-secreting plasmablasts.[3] This is a critical mechanism for its efficacy in antibody-mediated autoimmune diseases, as it leads to a reduction in the production of pathogenic autoantibodies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of KZR-616.
Proteasome Activity Assay (Proteasome-Glo™)
This protocol is adapted for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the immunoproteasome in cell lysates.
Materials:
-
Proteasome-Glo™ 3-Substrate System (Promega)
-
Cultured immune cells (e.g., PBMCs)
-
KZR-616
-
DMSO (vehicle control)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Lysis: Prepare cell lysates from PBMCs treated with varying concentrations of KZR-616 or DMSO for 1 hour.
-
Reagent Preparation: Reconstitute the Proteasome-Glo™ reagents for chymotrypsin-like (Suc-LLVY-Glo™), trypsin-like (Z-LRR-Glo™), and caspase-like (Z-nLPnLD-Glo™) substrates according to the manufacturer's instructions.
-
Assay Plate Setup: Add 50 µL of cell lysate to each well of a 96-well plate.
-
Reagent Addition: Add 50 µL of the prepared Proteasome-Glo™ reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light units (RLUs) of KZR-616-treated samples to the DMSO control to determine the percent inhibition.
Multiplex Cytokine Immunoassay (Meso Scale Discovery)
This protocol is for the quantitative measurement of multiple cytokines in cell culture supernatants.
Materials:
-
Meso Scale Discovery (MSD) multi-spot plates (e.g., V-PLEX Proinflammatory Panel 1)
-
Cell culture supernatants from PBMCs stimulated with LPS or anti-CD3/CD28 in the presence of KZR-616 or DMSO.
-
MSD Read Buffer T
-
MSD Wash Buffer
-
Calibrators and detection antibodies (provided with the kit)
-
MSD instrument
Procedure:
-
Plate Preparation: Use the pre-coated MSD plates as provided.
-
Sample and Calibrator Addition: Add 50 µL of standards and samples (cell culture supernatants) to the appropriate wells.
-
Incubation: Seal the plate and incubate at room temperature with shaking for 2 hours.
-
Washing: Wash the plate three times with MSD Wash Buffer.
-
Detection Antibody Addition: Add 25 µL of the detection antibody solution to each well.
-
Incubation: Seal the plate and incubate at room temperature with shaking for 2 hours.
-
Washing: Wash the plate three times with MSD Wash Buffer.
-
Read Buffer Addition: Add 150 µL of 2X Read Buffer T to each well.
-
Plate Reading: Analyze the plate on an MSD instrument to measure the electrochemiluminescence signal.
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.
In Vitro Human Naïve CD4+ T Cell Polarization
This protocol details the differentiation of naïve CD4+ T cells into Th1, Th2, Th17, and Treg subsets.
Materials:
-
Isolated human naïve CD4+ T cells
-
24-well tissue culture plates
-
Anti-CD3 and anti-CD28 antibodies
-
Cytokine cocktails for differentiation (see below)
-
RPMI-1640 medium with 10% FBS
-
KZR-616 or DMSO
Procedure:
-
Plate Coating: Coat wells of a 24-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies overnight at 4°C.
-
Cell Treatment: Pre-treat naïve CD4+ T cells with KZR-616 or DMSO for 1 hour.
-
Cell Plating: Wash the coated wells with sterile PBS and plate 1 x 10^6 cells/well in RPMI medium.
-
Differentiation: Add the following cytokine cocktails to the respective wells:
-
Th1: IL-12 (10 ng/mL), anti-IL-4 (10 µg/mL)
-
Th2: IL-4 (20 ng/mL), anti-IFN-γ (10 µg/mL)
-
Th17: IL-1β (10 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β (5 ng/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)
-
Treg: TGF-β (5 ng/mL), IL-2 (100 U/mL)
-
-
Incubation: Culture the cells for 5-7 days at 37°C, 5% CO2.
-
Analysis: Analyze the differentiated cells by intracellular cytokine staining and flow cytometry for signature cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) or transcription factors (FoxP3 for Treg).
In Vitro Human B Cell to Plasmablast Differentiation
This protocol describes the induction of plasmablast differentiation from peripheral B cells.
Materials:
-
Isolated human peripheral CD19+ B cells
-
IL-21
-
Anti-CD40 antibody
-
Anti-IgM antibody
-
RPMI-1640 medium with 10% FBS
-
KZR-616 or DMSO
Procedure:
-
Cell Treatment: Pre-treat CD19+ B cells with KZR-616 or DMSO for 1 hour.
-
Stimulation: Culture the cells at 0.5 x 10^6 cells/mL in RPMI medium containing IL-21 (100 ng/mL), anti-CD40 (1 µg/mL), and anti-IgM (5 µg/mL).
-
Incubation: Culture for 6 days at 37°C, 5% CO2.
-
Analysis: Analyze the cells by flow cytometry for the expression of plasmablast markers (CD19+, CD38++). The supernatant can be analyzed for IgG secretion by ELISA or MSD.
Flow Cytometry for Immune Cell Phenotyping
This is a general protocol for staining human PBMCs for surface markers.
Materials:
-
Isolated human PBMCs
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD38)
-
Fc block
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend 1-2 x 10^6 PBMCs in 100 µL of FACS buffer.
-
Fc Block: Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Staining: Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer.
-
Live/Dead Staining: Resuspend the cells in PBS and add the Live/Dead stain according to the manufacturer's protocol.
-
Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to identify and quantify different immune cell populations.
Caption: General experimental workflow for in vitro studies.
Conclusion
KZR-616 represents a novel therapeutic approach for autoimmune diseases by selectively targeting the immunoproteasome. Its ability to broadly modulate both innate and adaptive immune responses, including the reduction of pro-inflammatory cytokines and the inhibition of pathogenic T and B cell functions, underscores its potential as a significant advancement in the treatment of a range of autoimmune conditions. The data and methodologies presented in this guide provide a foundational understanding for further research and development in this promising area.
References
- 1. Video: In Vitro Differentiation Model of Human Normal Memory B Cells to Long-lived Plasma Cells [app.jove.com]
- 2. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of the Immunoproteasome with KZR-616 Blocks Multiple Cell Signaling Pathways, Plasma Cell Signatures and Myeloid Cell Associated Damage in the NZB/W Lupus Nephritis Model - ACR Meeting Abstracts [acrabstracts.org]
a novel, first-in-class selective immunoproteasome inhibitor, zetomipzomib is thought to have broad therapeutic potential across multiple autoimmune diseases, with preclinical research demonstrating that selective immunoproteasome inhibition results in a broad anti-inflammatory response in animal models of several autoimmune diseases while avoiding immunosuppression.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zetomipzomib (formerly KZR-616) is a novel, first-in-class small molecule that selectively inhibits the immunoproteasome.[1][2] This distinct mechanism of action offers the potential for broad immunomodulatory activity across a spectrum of autoimmune diseases.[2][3] The immunoproteasome's role in regulating immune cell function and inflammatory cytokine production makes it a compelling therapeutic target.[2][4] Preclinical and clinical research suggests that by selectively targeting this proteasome variant, this compound can produce a broad anti-inflammatory response while potentially avoiding the widespread immunosuppression associated with non-selective proteasome inhibitors or other broad-acting agents.[3] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, key preclinical and clinical data, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Selective Immunoproteasome Inhibition
The 26S proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, thereby maintaining protein homeostasis. While the constitutive proteasome is found in all cell types, hematopoietic cells can express a variant known as the immunoproteasome, which is also induced at sites of inflammation.[5] The immunoproteasome differs in its catalytic core, replacing the standard β1, β2, and β5 subunits with three distinct subunits: Low Molecular Mass Polypeptide 2 (LMP2 or β1i), Multicatalytic Endopeptidase Complex-Like 1 (MECL-1 or β2i), and Low Molecular Mass Polypeptide 7 (LMP7 or β5i).[5][6]
This compound is a tripeptide epoxyketone that functions as a potent and selective inhibitor of the immunoproteasome.[5] Its primary targets are the LMP7 and LMP2 subunits.[4] Studies have shown that the simultaneous inhibition of both LMP7 and LMP2 is required to achieve the broad anti-inflammatory and immunomodulatory effects observed with this class of drugs.[6][7][8] Inhibition of LMP7 alone has been shown to have limited effects.[6][7]
References
- 1. This compound - Kezar Life Sciences - AdisInsight [adisinsight.springer.com]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. Kezar Life Sciences Announces Presentation of PORTOLA Data at the American Association for the Study of Liver Disease (AASLD) – The Liver Meeting® 2025 [barchart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Zetomipzomib: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zetomipzomib (formerly KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a key regulator of immune cell function. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and mechanism of action. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this novel immunomodulatory agent in the context of autoimmune diseases.
Chemical Structure and Physicochemical Properties
This compound is a synthetic tripeptide epoxyketone that has been optimized for potent and selective inhibition of the immunoproteasome.[1] Its chemical identity and key physicochemical properties are summarized below.
Chemical Structure
-
IUPAC Name: (2S,3R)-N-((S)-3-(cyclopent-1-en-1-yl)-1-((R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide[2]
-
SMILES: O=C(N--INVALID-LINK--C([C@]2(C)OC2)=O)--INVALID-LINK--=O)C)=O">C@@H--INVALID-LINK--C4=CC=C(OC)C=C4
-
Chemical Formula: C₃₀H₄₂N₄O₈[2]
Physicochemical Data
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 586.69 g/mol | [2] |
| Exact Mass | 586.3003 Da | [2] |
| Appearance | White to off-white solid | |
| Solubility | This compound maleate is soluble in PBS (100 mg/mL) with the aid of ultrasound. It is also soluble in DMSO in combination with other solvents like PEG300, Tween-80, and saline for in vivo preparations. | [3] |
| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month). | [2] |
Mechanism of Action
This compound exerts its immunomodulatory effects through the selective and potent inhibition of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[4] The immunoproteasome plays a critical role in processing proteins for antigen presentation and in the regulation of inflammatory signaling pathways.
Selective Inhibition of Immunoproteasome Subunits
The 20S core of the immunoproteasome contains three catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). This compound is a dual inhibitor, primarily targeting the LMP7 and LMP2 subunits.[5][6] The co-inhibition of both LMP7 and LMP2 has been shown to be crucial for achieving broad anti-inflammatory effects.[7] The inhibitory activity of this compound against both the immunoproteasome and constitutive proteasome subunits is detailed in Table 2.
| Target Subunit | IC₅₀ (nM) | Selectivity | Reference |
| hLMP7 (β5i) | 39 | ~17.6-fold vs. β5 | [5][8] |
| mLMP7 (β5i) | 57 | [5] | |
| hLMP2 (β1i) | 131 | [5][8] | |
| mLMP2 (β1i) | 179 | [5] | |
| MECL-1 (β2i) | 623 | [5][8] | |
| β5 (constitutive) | 688 | [5][8] |
Downstream Signaling Pathways
By inhibiting the immunoproteasome, this compound modulates multiple downstream signaling pathways involved in both innate and adaptive immunity.[4][9] This leads to a broad anti-inflammatory response without causing general immunosuppression.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key assays used to characterize the activity of this compound.
Immunoproteasome Inhibition Assay (ProCISE)
The Proteasome Constitutive Immuno-Subunit ELISA (ProCISE) is utilized to determine the specific activity of proteasome subunits following exposure to an inhibitor.
Methodology:
-
Cell Culture and Treatment: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy volunteers. The cells are then exposed to varying concentrations of this compound (e.g., 250 nM and 500 nM) or a DMSO vehicle control for 1 hour.[4]
-
Cell Lysis: Following incubation, the PBMCs are lysed to release the cellular proteins, including the proteasomes.
-
Proteasome Capture: The cell lysates are added to ELISA plates pre-coated with antibodies specific for each of the six proteasome active sites (β1, β2, β5, LMP2, MECL-1, and LMP7).
-
Activity Measurement: A fluorogenic substrate, such as succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin (Suc-LLVY-AMC) for chymotrypsin-like activity, is added to the wells.[4] The enzymatic activity of the captured proteasomes cleaves the substrate, releasing a fluorescent signal.
-
Data Analysis: The fluorescence is measured using a plate reader. The specific activity of each proteasome subunit in the this compound-treated samples is normalized to the DMSO vehicle control to determine the percent inhibition.[4]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. embopress.org [embopress.org]
- 8. glpbio.com [glpbio.com]
- 9. kezarlifesciences.com [kezarlifesciences.com]
Methodological & Application
Zetomipzomib In Vivo Dosing for Murine Lupus Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo dosing strategies for the selective immunoproteasome inhibitor, zetomipzomib (formerly KZR-616), in preclinical mouse models of systemic lupus erythematosus (SLE) and lupus nephritis. The protocols are compiled from peer-reviewed research to guide the design and execution of studies evaluating the therapeutic potential of this compound.
Introduction
This compound is a selective inhibitor of the immunoproteasome, a specialized form of the proteasome expressed in hematopoietic cells.[1][2][3] By targeting the immunoproteasome, this compound modulates the activity of immune cells, such as T cells, B cells, and plasma cells, which are central to the pathogenesis of autoimmune diseases like lupus.[1][2][3] Preclinical studies in established mouse models of lupus have demonstrated the potent anti-inflammatory and disease-modifying effects of this compound, supporting its clinical development for lupus nephritis.[1]
In Vivo Dosing and Administration in Lupus Mouse Models
This compound has been evaluated in two well-established spontaneous mouse models of lupus: the New Zealand Black/White F1 (NZB/W F1) model, which develops a disease closely resembling human lupus nephritis, and the MRL/lpr model, characterized by extensive lymphoproliferation and severe autoimmune manifestations.
Quantitative Data Summary
The following tables summarize the dosing regimens for this compound in these models.
Table 1: this compound Dosing in NZB/W F1 Mice [4][1]
| Parameter | Details |
| Mouse Strain | Female NZB/W F1 |
| Age at Treatment Initiation | 24-26 weeks (with established disease: proteinuria and anti-dsDNA antibody positive) |
| Dosage and Administration | - 5 mg/kg, Intravenous (IV), three times per week - 10 mg/kg, Subcutaneous (SC), three times per week |
| Vehicle | 10% Hydroxypropyl-beta-cyclodextrin |
| Treatment Duration | 13 consecutive weeks |
| Key Therapeutic Outcomes | - Complete and durable resolution of proteinuria[1] - Significant reductions in autoantibody production and renal IgG deposition[1] - Reduced numbers of short- and long-lived plasma cells[1] |
Table 2: this compound Dosing in MRL/lpr Mice [4][1]
| Parameter | Details |
| Mouse Strain | Male MRL/lpr |
| Age at Treatment Initiation | 10 weeks (with established disease: proteinuria and anti-dsDNA antibody positive) |
| Dosage and Administration | - 5 mg/kg, Intravenous (IV), three times per week - 12 mg/kg, Subcutaneous (SC), three times per week - 7.5 mg/kg, Subcutaneous (SC), once a week |
| Vehicle | 10% Hydroxypropyl-beta-cyclodextrin |
| Treatment Duration | 13 consecutive weeks |
| Key Therapeutic Outcomes | - Improvement in proteinuria and skin lesions[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: this compound Administration
1. Materials:
- This compound (KZR-616)
- Vehicle: 10% (w/v) Hydroxypropyl-beta-cyclodextrin (HPβCD) in sterile water
- Sterile syringes and needles (e.g., 27-30 gauge for SC, appropriate for IV)
- Animal scale
2. Procedure:
- Preparation of Dosing Solution:
- Calculate the required amount of this compound and vehicle based on the mean body weight of the treatment group and the desired dose concentration.
- Dissolve this compound in 10% HPβCD. Gentle warming and vortexing may be required to achieve complete dissolution.
- Prepare a fresh dosing solution on each day of administration.
- Animal Dosing:
- Weigh each mouse to determine the precise volume of the dosing solution to be administered.
- Subcutaneous (SC) Administration:
- Gently restrain the mouse.
- Lift the skin on the back to form a tent.
- Insert the needle into the base of the tented skin and inject the calculated volume.
- Intravenous (IV) Administration:
- Properly restrain the mouse (e.g., using a restrainer).
- Administer the calculated volume into the lateral tail vein.
- Control Group:
- Administer an equivalent volume of the vehicle (10% HPβCD) to the control group of mice following the same administration route and schedule.
Protocol 2: Monitoring of Proteinuria
1. Materials:
- Metabolic cages for urine collection
- Urine dipsticks or a quantitative assay for proteinuria (e.g., Bradford assay or ELISA)
- Microplate reader (if using a quantitative assay)
2. Procedure:
- Urine Collection:
- House mice individually in metabolic cages for a defined period (e.g., 16-24 hours) to collect urine.
- Ensure mice have free access to food and water during the collection period.
- Proteinuria Assessment:
- Semi-quantitative (Dipstick):
- Use commercially available urine dipsticks to estimate the protein concentration in the collected urine.
- Record the results based on the colorimetric scale provided with the dipsticks.
- Quantitative Assay:
- Centrifuge the collected urine to remove any debris.
- Use a quantitative protein assay, such as the Bradford assay or a mouse albumin-specific ELISA, to determine the exact protein concentration in the urine.
- Data Analysis:
- Proteinuria can be expressed as protein concentration (e.g., mg/dL) or normalized to creatinine levels (urine protein-to-creatinine ratio) to account for variations in urine volume.
- Monitor proteinuria weekly or bi-weekly throughout the study.
Protocol 3: Immunohistochemical Staining for Renal IgG Deposition
1. Materials:
- Mouse kidney tissue fixed in formalin and embedded in paraffin
- Microtome
- Microscope slides
- Biotinylated goat anti-mouse IgG antibody
- Streptavidin-linked horseradish peroxidase (HRP)
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin for counterstaining
- Microscope
2. Procedure:
- Tissue Sectioning:
- Cut 4-5 µm thick sections from the paraffin-embedded kidney blocks using a microtome.
- Mount the sections on positively charged microscope slides.
- Deparaffinization and Rehydration:
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval (if necessary):
- Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer) if required for the specific antibody.
- Staining:
- Block endogenous peroxidase activity with a hydrogen peroxide solution.
- Block non-specific binding with a suitable blocking buffer (e.g., normal goat serum).
- Incubate the sections with the biotinylated goat anti-mouse IgG antibody.
- Wash the sections and then incubate with streptavidin-HRP.
- Develop the signal with a DAB substrate solution, which will produce a brown precipitate at the site of IgG deposition.
- Counterstaining and Mounting:
- Counterstain the sections with hematoxylin to visualize the cell nuclei.
- Dehydrate the sections and mount with a coverslip.
- Analysis:
- Examine the stained sections under a microscope to assess the extent and pattern of IgG deposition in the glomeruli.
- A semi-quantitative scoring system (e.g., 0-4 scale) can be used to grade the severity of deposition.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Lupus
This compound's therapeutic effects in lupus mouse models are attributed to its modulation of both innate and adaptive immune responses.[1] Gene expression analyses have revealed that this compound treatment leads to the downregulation of several key signaling pathways implicated in the pathogenesis of lupus.
Caption: this compound inhibits the immunoproteasome, leading to downstream effects on key immune pathways.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a lupus mouse model.
Caption: A typical experimental workflow for assessing this compound efficacy in lupus mice.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Improved resolution of plasma cell subpopulations by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol to evaluate immunoglobulin deposits in mouse glomeruli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KZR-616 in Autoimmune Hepatitis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune hepatitis (AIH) is a chronic inflammatory liver disease characterized by a loss of tolerance to hepatic autoantigens, leading to hepatocyte damage and progressive liver dysfunction. Standard-of-care treatments, primarily corticosteroids with or without azathioprine, are often associated with significant long-term side effects and incomplete responses in a substantial proportion of patients. KZR-616 (zetomipzomib) is a first-in-class, selective, small molecule inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. By selectively targeting the immunoproteasome, KZR-616 offers a novel therapeutic strategy to modulate the underlying immune dysregulation in AIH while potentially mitigating the broad immunosuppressive effects of conventional therapies.
These application notes provide a comprehensive overview of the treatment protocols for KZR-616 in the context of AIH studies, summarize key quantitative data from preclinical and clinical investigations, and detail essential experimental methodologies.
Mechanism of Action
KZR-616 selectively inhibits the LMP7 (low molecular mass polypeptide 7) and LMP2 subunits of the immunoproteasome.[1][2][3] This inhibition disrupts the normal processing and presentation of antigens, leading to a broad immunomodulatory effect on both innate and adaptive immunity. Key downstream effects include:
-
Inhibition of Pro-inflammatory Cytokine Production: KZR-616 has been shown to block the production of over 30 pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[4]
-
Modulation of T Cell Function: The compound inhibits the polarization of T helper (Th) cells, particularly Th1 and Th17 subsets, which are implicated in the pathogenesis of AIH.[4]
-
Inhibition of B Cell Differentiation: KZR-616 blocks the formation of plasmablasts, thereby reducing autoantibody production.[4]
Preclinical studies suggest that this targeted immunomodulation occurs without causing broad immunosuppression.[5]
Signaling Pathway
The precise downstream signaling cascade affected by KZR-616 is an active area of research. However, current evidence suggests that immunoproteasome inhibition by KZR-616 impairs T and B cell activation by restraining the ERK signaling pathway, while the canonical NF-κB signaling pathway remains largely unaffected.[6][7][8]
Data Presentation
Preclinical Quantitative Data
| Parameter | Value (KZR-616) | Cell Type/System |
| IC50 (LMP7 inhibition) | 39 nM (human), 57 nM (murine) | Cell-free assay |
| IC50 (LMP2 inhibition) | 131 nM (human), 179 nM (murine) | Cell-free assay |
| IC50 (MECL-1 inhibition) | 623 nM | Cell-free assay |
| IC50 (β5 inhibition) | 688 nM | Cell-free assay |
| In Vitro Cytokine Assay | 250 nM showed significant cytokine inhibition | Human PBMCs |
| In Vitro T-cell Assay | 125-250 nM inhibited cytokine secretion | Differentiated T-cells |
Clinical Trial Data: PORTOLA Phase 2a Study
The PORTOLA study was a Phase 2a, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in patients with AIH who were insufficiently responding to standard of care or had relapsed.[1][2][3][6]
Efficacy Outcomes at Week 24
| Endpoint | This compound (n=16) | Placebo (n=8) |
| Complete Response (CR)* | 50.0% (8/16) | 37.5% (3/8) |
| CR and Steroid Taper to ≤ 5 mg/day | 31.3% (5/16) | 12.5% (1/8) |
| CR and Complete Steroid Withdrawal (0 mg/day) | 18.8% (3/16) | 0% (0/8) |
*Complete Response (CR) was defined as normalization of ALT and AST levels.
Efficacy in Steroid-Dependent Subgroup at Week 24
| Endpoint | This compound (n=14) | Placebo (n=7) |
| Complete Response (CR) | 57.1% (8/14) | 28.6% (2/7) |
| CR and Steroid Taper to ≤ 5 mg/day | 35.7% (5/14) | 0% (0/7) |
| CR and Complete Steroid Withdrawal (0 mg/day) | 21.4% (3/14) | 0% (0/7) |
Biomarker Analysis
A biomarker analysis from the PORTOLA trial indicated that this compound administration led to meaningful changes in both innate and adaptive immune pathways in AIH patients.[9] These included:
-
Reductions in immunoglobulins, B cells, and monocytes.
-
Increases in regulatory T cells in patients who achieved a complete response.
Experimental Protocols
Clinical Treatment Protocol: PORTOLA Phase 2a Study
Study Design: A Phase 2a, multi-center, randomized, double-blind, placebo-controlled study with an open-label extension.[7]
Patient Population: Adults with a clinical diagnosis of AIH and signs of active disease despite standard-of-care therapy for ≥3 months, or a disease flare after complete remission.[7]
Treatment Arms:
-
This compound Arm: 60 mg of this compound administered subcutaneously once weekly, in addition to background prednisone therapy.[6]
-
Placebo Arm: Placebo administered subcutaneously once weekly, in addition to background prednisone therapy.[7]
Duration: 24-week double-blind treatment period, followed by an optional 24-week open-label extension where all eligible patients could receive this compound.[7]
Concomitant Therapy: A protocol-directed taper of prednisone was implemented by week 14.[1]
Primary Endpoint: The proportion of patients achieving a complete biochemical response (defined as normalization of ALT and AST levels) with a successful corticosteroid taper by week 24.[1]
Preclinical Experimental Protocols
1. In Vitro Cytokine Release Assay from Human PBMCs
Objective: To determine the effect of KZR-616 on the production of pro-inflammatory cytokines by human PBMCs.
Materials:
-
KZR-616 (this compound)
-
DMSO (vehicle control)
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Human peripheral blood mononuclear cells (PBMCs)
-
Stimulating agents: Lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies
-
96-well cell culture plates
-
Multiplex cytokine assay kit (e.g., Luminex-based assay)
Protocol:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with varying concentrations of KZR-616 (e.g., 250 nM, 500 nM) or DMSO for 1 hour at 37°C.[4][10]
-
Stimulate the PBMCs with either LPS (e.g., 1 µg/mL) or a combination of anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) for 24 hours at 37°C.[4][10]
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Analyze the supernatants for a panel of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-12) using a multiplex cytokine assay according to the manufacturer's instructions.
-
Quantify the cytokine concentrations and compare the levels between KZR-616-treated and vehicle-treated cells.
2. Human T Helper Cell Polarization Assay
Objective: To assess the impact of KZR-616 on the differentiation of naïve CD4+ T cells into Th1, Th2, Th17, and regulatory T cell (Treg) subsets.
Materials:
-
KZR-616 (this compound)
-
DMSO (vehicle control)
-
Naïve CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Polarizing cytokines and antibodies:
-
Th1: IL-2, IL-12, anti-IL-4
-
Th2: IL-2, IL-4, anti-IFN-γ
-
Th17: IL-23, IL-6, IL-1β, TGF-β, anti-IFN-γ, anti-IL-4
-
Treg: IL-2, TGF-β
-
-
24-well cell culture plates
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against lineage-specific transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, FoxP3 for Treg) and cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17).
Protocol:
-
Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit.
-
Culture the isolated naïve CD4+ T cells in complete RPMI-1640 medium.
-
Treat the cells with KZR-616 (e.g., 125 nM, 250 nM) or DMSO for 1 hour as a pulse treatment prior to stimulation.[11]
-
Transfer the cells to 24-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add the respective polarizing cytokine and antibody cocktails for Th1, Th2, Th17, and Treg differentiation to the wells.[4]
-
Culture the cells for 6 days at 37°C with 5% CO2.[4]
-
On day 6, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest the cells and perform intracellular staining for lineage-specific transcription factors and cytokines using fluorochrome-conjugated antibodies.
-
Analyze the percentage of each T helper cell subset by flow cytometry.
Conclusion
KZR-616 represents a promising, targeted therapeutic for autoimmune hepatitis by selectively inhibiting the immunoproteasome. The data from the Phase 2a PORTOLA trial demonstrate clinically meaningful, steroid-sparing efficacy in a difficult-to-treat patient population. The provided protocols offer a framework for further preclinical and clinical investigation into the utility of KZR-616 in AIH and other autoimmune diseases. Further research is warranted to fully elucidate the downstream signaling pathways and to confirm these promising efficacy and safety findings in larger, registrational trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kezarlifesciences.com [kezarlifesciences.com]
- 6. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 7. Revisiting the role of the immunoproteasome in the activation of the canonical NF-κB pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of Zetomipzomib in Dermatomyositis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermatomyositis (DM) is a complex autoimmune inflammatory myopathy characterized by debilitating muscle weakness and distinctive skin manifestations. The pathogenesis of DM involves the activation of both innate and adaptive immune systems, with a significant role attributed to the overexpression of type I interferons (IFN-I) and subsequent activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] Zetomipzomib (KZR-616) is a novel, first-in-class, selective inhibitor of the immunoproteasome.[2][3] The immunoproteasome is a specialized form of the proteasome expressed in hematopoietic cells that plays a crucial role in processing antigens for presentation and in the production of pro-inflammatory cytokines.[4] By selectively inhibiting the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome, this compound broadly modulates the activity of multiple immune cells, including T cells, B cells, and macrophages, without causing widespread immunosuppression.[3][5][6] Preclinical and clinical investigations have explored its therapeutic potential across various autoimmune diseases.[7][8][9]
These application notes provide a summary of the current understanding of this compound's mechanism of action, relevant preclinical data in a mouse model of inflammatory myositis, and protocols to facilitate further research into its application in dermatomyositis models.
Mechanism of Action
This compound exerts its therapeutic effect by selectively and irreversibly inhibiting the chymotrypsin-like (LMP7) and trypsin-like (LMP2) activities of the immunoproteasome.[5] This selective inhibition leads to a broad anti-inflammatory response through several downstream effects:
-
Inhibition of Pro-inflammatory Cytokine Production: By disrupting the NF-κB signaling pathway, which is dependent on proteasomal activity, this compound blocks the production of a wide range of pro-inflammatory cytokines and chemokines. In human peripheral blood mononuclear cells (PBMCs), this compound has been shown to inhibit the production of over 30 pro-inflammatory cytokines.[10]
-
Modulation of T-Cell Function: Immunoproteasome inhibition interferes with T-cell polarization, particularly the differentiation of Th1 and Th17 cells, which are key drivers of autoimmune pathology.[10]
-
Suppression of B-Cell and Plasma Cell Activity: this compound can inhibit the formation of plasmablasts and reduce the production of autoantibodies, a key feature of many autoimmune diseases, including dermatomyositis.[10]
-
Interference with the Type I Interferon (IFN-I) Pathway: The IFN-I signature is a hallmark of dermatomyositis, contributing to muscle and skin inflammation.[11][12][13] Gene expression analyses have shown that this compound treatment leads to the inhibition of the Type I interferon pathway, providing a strong rationale for its use in IFN-driven diseases like dermatomyositis.[10][14]
Signaling Pathway of this compound in Dermatomyositis
References
- 1. Inhibiting interferon pathways in dermatomyositis: rationale and preliminary evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. kezarlifesciences.com [kezarlifesciences.com]
- 7. Successful murine model of dermatomyositis reveals underlying immune system involvement|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]
- 8. Inflammatory myopathies: a review of mouse models - Institut de Myologie [institut-myologie.org]
- 9. Kezar Announces Topline Results from PRESIDIO Trial of this compound for the Treatment of Dermatomyositis and Polymyositis - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
- 10. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Type I Interferon Signature Reflects Multiple Phenotypic and Activity Measures in Dermatomyositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Interferon Signature in the Peripheral Blood of Dermatomyositis Patients is Associated with Disease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of distinctive interferon gene signatures in different types of myositis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zetomipzomib solubility and stability in culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of zetomipzomib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
Q2: What is the recommended storage condition and duration for this compound stock solutions?
A2: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I dilute the this compound stock solution into my cell culture medium?
A3: To minimize the risk of precipitation, it is crucial to dilute the DMSO stock solution directly into the pre-warmed cell culture medium with vigorous mixing. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: I observed precipitation after diluting my this compound stock solution in the culture medium. What should I do?
A4: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the culture medium. To address this, consider the following troubleshooting steps:
-
Lower the final concentration: Attempt to use a lower final concentration of this compound in your experiment.
-
Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the culture medium can sometimes enhance the solubility of small molecules.
-
Pre-warm the medium: Ensure your culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Vortex immediately: Vigorously vortex or mix the medium immediately after adding the stock solution to ensure rapid and uniform dispersion.
Q5: How stable is this compound in cell culture medium at 37°C?
A5: While specific, publicly available quantitative data on the stability of this compound in various cell culture media over extended periods is limited, it is a common consideration for small molecule inhibitors. The stability can be influenced by factors such as the composition of the medium, pH, and the presence of serum. For long-term experiments (e.g., beyond 24-48 hours), it is advisable to refresh the medium with freshly diluted this compound to ensure a consistent concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Improper storage (e.g., repeated freeze-thaw cycles). | Prepare fresh stock solution from powder. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitation upon dilution in media | Exceeding solubility limit in the aqueous environment of the culture medium. | Decrease the final concentration of this compound. Increase the percentage of FBS in the medium if experimentally permissible. Ensure the medium is pre-warmed and mix thoroughly upon addition. |
| Inconsistent experimental results | Degradation of this compound in the culture medium over time. | For experiments lasting longer than 24-48 hours, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. |
| Cell toxicity observed at expected non-toxic concentrations | High final concentration of DMSO. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Prepare a more concentrated stock solution to reduce the volume added to the medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial and DMSO to reach room temperature.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of DMSO to the this compound vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.
-
Dispense aliquots of the this compound-containing medium into sterile tubes or wells of a culture plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot for analysis.
-
Immediately analyze the concentration of this compound in each aliquot using a validated analytical method.
-
Plot the concentration of this compound as a function of time to determine its degradation profile.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for cell-based assays with this compound.
KZR-616 Technical Support Center: Troubleshooting and FAQs for Primary Cell Culture Experiments
Welcome to the KZR-616 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot potential issues when using KZR-616 (zetomipzomib) in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of KZR-616?
KZR-616 is a first-in-class, selective inhibitor of the immunoproteasome.[1] It primarily targets the LMP7 (low molecular mass polypeptide 7 or β5i) and LMP2 (low molecular mass polypeptide 2 or β1i) subunits of the immunoproteasome.[2][3] This selective inhibition leads to a broad immunomodulatory effect, including the suppression of pro-inflammatory cytokine production and the modulation of T and B cell function, without causing general immunosuppression.[1][4][5]
Q2: What are the intended on-target effects of KZR-616 in primary immune cell cultures?
In primary immune cell cultures, KZR-616 is expected to:
-
Inhibit the production of a wide range of pro-inflammatory cytokines and chemokines from peripheral blood mononuclear cells (PBMCs) following stimulation.[4][5]
-
Block the differentiation of naïve CD4+ T cells into Th1 and Th17 helper T cell subsets.[3]
-
Inhibit the differentiation of B cells into plasmablasts.[3]
-
Reduce the activation of T cells and B cells.[3]
Q3: Is KZR-616 completely selective for the immunoproteasome?
KZR-616 is highly selective for the immunoproteasome subunits LMP7 and LMP2 over the corresponding subunits of the constitutive proteasome. However, at higher concentrations, some off-target inhibition of the MECL-1 (β2i) immunoproteasome subunit and the β5 subunit of the constitutive proteasome can occur.[2] It is crucial to use the recommended concentration range to minimize these off-target effects.
Troubleshooting Guide
Issue 1: Unexpectedly High Levels of Cell Death or Low Viability
Possible Cause 1: Off-target inhibition of the constitutive proteasome. While KZR-616 is selective for the immunoproteasome, very high concentrations may lead to inhibition of the constitutive proteasome, which is essential for normal protein turnover and cell survival in all cell types.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the final concentration of KZR-616 in your culture. Ensure it is within the recommended range for your specific cell type and experimental goals.
-
Perform a Dose-Response Curve: If you have not already, perform a dose-response experiment to determine the optimal concentration that achieves the desired immunomodulatory effect without significantly impacting cell viability.
-
Use a Positive Control for Proteasome Inhibition: Include a non-selective proteasome inhibitor (e.g., bortezomib) as a positive control to understand the effects of broad proteasome inhibition on your cells.
-
Possible Cause 2: Differential sensitivity of primary cell subsets. Different cell types within a mixed primary cell culture can have varying sensitivities to immunoproteasome inhibition. For instance, some studies with similar inhibitors have shown that B cells may be more susceptible to apoptosis than T cells.
-
Troubleshooting Steps:
-
Analyze Cell Subsets: Use flow cytometry to analyze the viability of specific cell populations within your culture (e.g., T cells, B cells, monocytes) to determine if a particular subset is disproportionately affected.
-
Titrate the Concentration for Your Specific Application: The optimal concentration of KZR-616 may vary depending on the specific primary cell type you are most interested in studying.
-
Issue 2: Inconsistent or No Inhibition of Cytokine Production
Possible Cause 1: Suboptimal timing of KZR-616 addition. The timing of KZR-616 addition relative to cell stimulation is critical for observing its inhibitory effects on cytokine production.
-
Troubleshooting Steps:
-
Pre-incubation is Key: For optimal results, pre-incubate your primary cells with KZR-616 for at least one hour before adding the stimulus (e.g., LPS, anti-CD3/CD28).[3] This allows for sufficient time for the inhibitor to engage its target.
-
Verify Stimulus Potency: Ensure that your stimulating agent is active and used at an appropriate concentration to induce a robust cytokine response in your control (vehicle-treated) cells.
-
Possible Cause 2: Dual subunit inhibition is required for broad cytokine inhibition. Studies have shown that for broad anti-inflammatory effects, dual inhibition of both the LMP7 and LMP2 subunits of the immunoproteasome is necessary.
-
Troubleshooting Steps:
Issue 3: Unexpected Alterations in T Cell Activation Markers
Possible Cause: KZR-616 modulates specific signaling pathways downstream of T cell receptor activation. Inhibition of the immunoproteasome can affect intracellular signaling cascades. For example, some immunoproteasome inhibitors have been shown to restrain the ERK signaling pathway, which is crucial for T cell activation.
-
Troubleshooting Steps:
-
Assess Multiple Activation Markers: Do not rely on a single activation marker. Use a panel of markers (e.g., CD25, CD69, CD71) to get a comprehensive view of the T cell activation state.
-
Investigate Downstream Signaling: If your experimental setup allows, consider performing Western blotting or phosphoflow cytometry to directly assess the phosphorylation status of key signaling proteins like ERK.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of KZR-616 (IC50 values)
| Target Subunit | Human IC50 (nM) | Murine IC50 (nM) |
| LMP7 (β5i) | 39 | 57 |
| LMP2 (β1i) | 131 | 179 |
| MECL-1 (β2i) | 623 | - |
| Constitutive β5 | 688 | - |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Assessment of KZR-616 on Cytokine Production in Human PBMCs
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
KZR-616 Pre-incubation: Prepare serial dilutions of KZR-616 in complete medium. Add the desired concentrations of KZR-616 or vehicle control (e.g., DMSO) to the cells. Incubate for 1 hour at 37°C, 5% CO2.[3]
-
Cell Stimulation: Add your stimulus of choice (e.g., 100 ng/mL LPS for TLR4 stimulation or plate-bound anti-CD3 and soluble anti-CD28 for T cell stimulation) to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.[3]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Analyze the supernatant for cytokine levels using a multiplex immunoassay (e.g., Luminex) or individual ELISAs for cytokines of interest (e.g., TNF-α, IL-6, IFN-γ).
Protocol 2: T-Cell Polarization Assay
-
Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs using a negative selection magnetic bead kit.
-
Pre-incubation with KZR-616: Resuspend naïve CD4+ T cells in complete medium. Pre-incubate the cells with 250 nM KZR-616 or vehicle control for 1 hour.[3]
-
T-Cell Differentiation: Plate the T cells in a 24-well plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody and the appropriate polarizing cytokines for Th1 (IL-12, anti-IL-4) or Th17 (IL-1β, IL-6, IL-23, anti-IFN-γ, anti-IL-4) differentiation.
-
Culture: Culture the cells for 3-5 days.
-
Analysis: Analyze T-cell differentiation by intracellular cytokine staining for IFN-γ (Th1) or IL-17A (Th17) using flow cytometry.
Visualizations
Caption: Mechanism of action of KZR-616.
Caption: Troubleshooting workflow for unexpected cell death.
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing Zetomipzomib Concentration for Cytokine Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zetomipzomib for effective cytokine inhibition in experimental settings. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, selective inhibitor of the immunoproteasome.[1] It primarily targets the LMP7 (low molecular mass polypeptide 7) and LMP2 (low molecular mass polypeptide 2) subunits of the immunoproteasome.[2] By inhibiting these subunits, this compound disrupts the degradation of proteins involved in pro-inflammatory signaling pathways, ultimately leading to a broad suppression of cytokine production by immune cells such as T cells, B cells, and macrophages.[1][3]
Q2: Which signaling pathways are affected by this compound?
The primary signaling pathway modulated by this compound is the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] The immunoproteasome is responsible for the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[6] Inhibition of the immunoproteasome by this compound prevents IκB degradation, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of numerous pro-inflammatory cytokine genes.[7][8]
Q3: What is a recommended starting concentration for this compound in in vitro cytokine inhibition experiments?
A concentration of 250 nM this compound has been shown to produce a comparable cytokine inhibition profile in peripheral blood mononuclear cells (PBMCs).[2] For initial experiments, a dose-response curve ranging from 10 nM to 1 µM is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should this compound be prepared and stored?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[9] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2][9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, if precipitation occurs, gentle warming at 37°C and sonication can aid in dissolution.[9] For in vivo experiments, it is recommended to prepare fresh solutions daily.[9]
Q5: Which cytokines are known to be inhibited by this compound?
This compound has been demonstrated to block the production of over 30 pro-inflammatory cytokines in human PBMCs.[10][11] This includes, but is not limited to, cytokines involved in Th1 and Th17 responses, such as IFN-γ and IL-17.[10]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound against immunoproteasome subunits and its effect on various cell types.
Table 1: this compound IC50 Values for Proteasome Subunits
| Subunit | Target Type | IC50 (nM) |
| LMP7 (human) | Immunoproteasome | 39 |
| LMP7 (murine) | Immunoproteasome | 57 |
| LMP2 (human) | Immunoproteasome | 131 |
| LMP2 (murine) | Immunoproteasome | 179 |
| MECL-1 | Immunoproteasome | 623 |
| β5 | Constitutive Proteasome | 688 |
| Data sourced from[2] |
Table 2: Recommended Starting Concentrations of this compound for In Vitro Experiments
| Cell Type | Recommended Concentration | Notes |
| Human PBMCs | 250 nM | Shown to have a comparable cytokine inhibition profile.[2] |
| Human Naïve CD4+ T cells | 250 nM | Effective in reducing Th1 and Th17 polarization.[10] |
| MOLT-4 cells | N/A | Used to demonstrate selective inhibition of LMP7 and LMP2.[2] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Inhibition Assay in Human PBMCs
This protocol details the steps to assess the efficacy of this compound in inhibiting cytokine production in human PBMCs following stimulation.
Materials:
-
This compound stock solution (in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ficoll-Paque PLUS
-
Lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies
-
96-well cell culture plates
-
Cytokine detection assay kit (e.g., ELISA or multiplex immunoassay)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.[12][13]
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration. Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.[14]
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired concentrations of this compound (e.g., in a range from 10 nM to 1 µM) and a vehicle control (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[10]
-
Cell Stimulation: Following the pre-incubation, add the stimulating agent (e.g., LPS at 1 µg/mL or plate-bound anti-CD3 and soluble anti-CD28 antibodies) to the wells to induce cytokine production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[14]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using an appropriate assay kit, following the manufacturer's instructions.
Protocol 2: Cell Viability Assay
It is crucial to assess cell viability to distinguish between specific cytokine inhibition and general cytotoxicity.
Materials:
-
Cells treated as described in Protocol 1
-
Cell viability assay kit (e.g., a non-tetrazolium-based assay such as CellTiter-Glo® Luminescent Cell Viability Assay is recommended to avoid potential interference from proteasome inhibitors).[15][16][17]
Procedure:
-
After collecting the supernatant for cytokine analysis (step 7 in Protocol 1), perform a cell viability assay on the remaining cells in the plate.
-
Follow the manufacturer's protocol for the chosen cell viability assay kit.
-
Measure the viability and normalize the cytokine production data to the viable cell number for each condition.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cytokine Production
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions. |
| Incomplete Inhibition of both LMP7 and LMP2 | Ensure that the this compound concentration is sufficient to inhibit both LMP7 and LMP2 subunits, as co-inhibition is often required for significant anti-inflammatory effects. |
| Degradation of this compound | Prepare fresh working solutions of this compound for each experiment. Ensure proper storage of the stock solution at -80°C or -20°C in aliquots to avoid freeze-thaw cycles.[2][9] |
| Cell Stimulation Issues | Verify the activity of your stimulating agent (e.g., LPS, antibodies) with a positive control. Ensure the correct concentration and incubation time are used. |
| Assay Variability | Run samples in triplicate to minimize variability. Include appropriate positive and negative controls in your cytokine quantification assay.[18] |
Issue 2: High Cell Death Observed
| Possible Cause | Troubleshooting Step |
| This compound Cytotoxicity | Perform a cell viability assay (as described in Protocol 2) in parallel with your cytokine inhibition experiment. If significant cell death is observed at the concentrations that inhibit cytokine production, consider using lower concentrations or a shorter incubation time. |
| DMSO Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. |
| Contamination | Check cell cultures for any signs of microbial contamination. |
Issue 3: Unexpected Cytokine Profile
| Possible Cause | Troubleshooting Step |
| Off-target Effects | While this compound is selective for the immunoproteasome, consider the possibility of off-target effects at high concentrations. Refer to the IC50 values in Table 1 to assess selectivity. |
| Differential Sensitivity of Cytokine Pathways | The production of different cytokines may be regulated by distinct pathways with varying sensitivity to immunoproteasome inhibition. Analyze a panel of cytokines to get a comprehensive view of the immunomodulatory effects. |
| Multiplex Assay Issues | If using a multiplex assay, be aware of potential cross-reactivity or matrix effects that could lead to inaccurate measurements.[19][20] |
Visualizations
Caption: Signaling pathway of this compound-mediated cytokine inhibition.
Caption: Experimental workflow for assessing cytokine inhibition by this compound.
Caption: Troubleshooting logic for inconsistent cytokine inhibition results.
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. glpbio.com [glpbio.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives [frontiersin.org]
- 6. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. NF-kB pathway overview | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. PBMC isolation and cytokine assays made easy. | Revvity [revvity.com]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. Tetrazolium reduction assays under-report cell death provoked by clinically relevant concentrations of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 17. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. Overcoming matrix matching problems in multiplex cytokine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Zetomipzomib Technical Support Center: A Guide for Preclinical Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful delivery of Zetomipzomib (KZR-616) in animal models. The information is presented in a clear question-and-answer format to directly address potential challenges during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as KZR-616) is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome.[1][2] It is a tripeptide epoxyketone-based molecule that primarily targets the LMP7 (low molecular mass polypeptide-7) and LMP2 subunits of the immunoproteasome.[1][3] The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells, and its inhibition leads to a broad anti-inflammatory response by modulating multiple pathways involved in inflammatory cytokine production and immune cell activity.[2][4][5] This selective action is being investigated for the treatment of various autoimmune diseases.[6][7][8]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. For the powdered form, it is recommended to store at 4°C under sealed conditions, away from moisture.[3] Stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][9] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[10]
Q3: What is the solubility of this compound?
A3: this compound's solubility depends on the solvent and its form (free base vs. salt). The free base is soluble in DMSO at concentrations of at least 50 mg/mL.[3] The maleate salt of this compound exhibits higher solubility, reaching 250 mg/mL in DMSO and 50 mg/mL in water, though sonication may be required to achieve complete dissolution.[9][10] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3][9]
II. Troubleshooting Guide
Issue 1: Difficulty in Dissolving this compound
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Precipitation is observed in the stock solution or final formulation.
Possible Causes:
-
The concentration exceeds the solubility limit.
-
The solvent quality is poor (e.g., wet DMSO).
-
Inadequate mixing or temperature.
Solutions:
-
Verify Solubility: Ensure the target concentration is within the known solubility limits (see Q3 and Table 1).
-
Use High-Quality Solvents: Always use fresh, anhydrous DMSO for preparing stock solutions.[3][9]
-
Aid Dissolution: Gentle warming to 37°C and/or sonication can help dissolve the compound, especially for the maleate salt.[10][11]
-
Prepare Fresh: It is recommended to prepare fresh working solutions for each experiment.[9]
Issue 2: Precipitation in the Final Formulation
Symptoms:
-
Cloudiness or visible particles in the final diluted solution for injection.
Possible Causes:
-
Poor solubility of this compound in the aqueous vehicle.
-
The concentration of the organic co-solvent (e.g., DMSO) is too low in the final formulation.
-
Temperature changes causing the compound to fall out of solution.
Solutions:
-
Optimize Vehicle Composition: Utilize established formulation protocols that include co-solvents and solubilizing agents. Refer to the detailed protocols in Section III.
-
Maintain Temperature: If precipitation occurs upon cooling, try to maintain the solution at a slightly elevated temperature (e.g., room temperature or 37°C) before and during administration, if permissible for the experiment.
-
Filter the Solution: If minor precipitation occurs, the final solution can be filtered through a 0.22 µm syringe filter before injection to ensure sterility and remove particulates.
Issue 3: Injection Site Reactions (ISRs) in Animal Models
Symptoms:
-
Redness, swelling, or induration at the injection site.
-
Behavioral changes in the animal, such as excessive grooming of the injection area.
Possible Causes:
-
The formulation is irritating due to pH, tonicity, or the vehicle itself.
-
The volume of injection is too large for the site.
-
Repeated injections at the same site.
Solutions:
-
Optimize Formulation: Ensure the pH of the final formulation is near neutral. Consider using vehicles known to be well-tolerated, such as cyclodextrin-based solutions.
-
Manage Injection Volume and Technique: For subcutaneous injections in mice, use a small needle gauge (e.g., 27G or smaller) and inject a reasonable volume (typically up to 100-200 µL per site).[12]
-
Rotate Injection Sites: If multiple injections are required, rotate the injection sites to minimize local irritation.[12]
-
Pre-treatment: In some cases, topical application of a corticosteroid like mometasone before subcutaneous injection has been shown to reduce ISRs for other compounds and could be explored.[13][14]
Issue 4: Inconsistent or Lack of Efficacy
Symptoms:
-
Variability in experimental results between animals or cohorts.
-
The expected biological effect of this compound is not observed.
Possible Causes:
-
Incorrect dosage or administration route.
-
Degradation of the compound due to improper storage or handling.
-
Suboptimal formulation leading to poor bioavailability.
-
Incorrect timing of administration relative to the disease model's progression.
Solutions:
-
Verify Protocol: Double-check the calculated dose, administration route, and dosing schedule against established protocols.
-
Ensure Compound Integrity: Use a fresh batch of this compound or a new stock solution that has been stored correctly.
-
Assess Formulation: Ensure the formulation is clear and free of precipitation. Consider trying an alternative, validated formulation.
III. Data Presentation & Experimental Protocols
Table 1: Solubility and Storage of this compound
| Form | Solvent | Solubility | Storage of Stock Solution |
| This compound (Free Base) | DMSO | ≥ 50 mg/mL[3] | -80°C (6 months), -20°C (1 month)[3] |
| This compound Maleate | DMSO | 250 mg/mL (ultrasonication may be needed)[9][10] | -80°C (6 months), -20°C (1 month)[9] |
| This compound Maleate | Water | 50 mg/mL (ultrasonication may be needed)[9][10] | Prepare fresh |
Table 2: In Vivo Administration of this compound in Mice
| Route | Dosage Range | Vehicle Examples | Reference |
| Intravenous (IV) | 5 mg/kg | 10% Hydroxypropyl-beta cyclodextrin | [16] |
| Subcutaneous (SC) | 5 - 12 mg/kg | 10% Hydroxypropyl-beta cyclodextrin | [16] |
| Intravenous (IV) | 5 mg/kg | Not specified | [3][10] |
Detailed Methodologies
Protocol 1: Formulation using a Co-Solvent Mixture (for SC or IP administration)
This protocol is adapted from a commercially available formulation suggestion.[3]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Dilution Steps (for a 1 mL final volume): a. To 400 µL of PEG300, add 100 µL of the this compound stock solution. Mix thoroughly until the solution is clear. b. Add 50 µL of Tween-80 to the mixture and mix again until clear. c. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
Final Concentrations: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of this compound in this example would be 2.5 mg/mL. Adjust the stock solution concentration or volumes as needed for your target dose.
Protocol 2: Formulation using a Cyclodextrin-Based Vehicle (for IV or SC administration)
This protocol is based on a published study in a mouse model of lupus.[16]
Materials:
-
This compound powder
-
Hydroxypropyl-beta cyclodextrin (HPβCD)
-
Sterile Water for Injection or Saline
Procedure:
-
Prepare Vehicle: Prepare a 10% (w/v) solution of HPβCD in sterile water or saline. For example, dissolve 1 g of HPβCD in a final volume of 10 mL of sterile water.
-
Dissolve this compound: Directly dissolve the required amount of this compound powder into the 10% HPβCD vehicle to achieve the desired final concentration for dosing. Sonication or gentle warming may aid dissolution.
-
Administration: The resulting solution can be administered via intravenous or subcutaneous routes.
IV. Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting common issues.
Caption: A typical experimental workflow for this compound delivery.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Kezar Life Sciences Presents Positive Complete Results from the MISSION Phase 2 Trial Evaluating this compound in Lupus Nephritis at ASN’s Kidney Week 2022 Annual Meeting - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
- 6. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. liverdiseasenews.com [liverdiseasenews.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound maleate | TargetMol [targetmol.com]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. fortunejournals.com [fortunejournals.com]
- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 15. kezarlifesciences.com [kezarlifesciences.com]
- 16. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
KZR-616 Technical Support Center: Preclinical Injection Site Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KZR-616 in preclinical studies, with a specific focus on injection site reactions (ISRs). The information is based on available preclinical and clinical data.
Troubleshooting Guide: Managing and Interpreting Injection Site Reactions
Researchers encountering injection site reactions (ISRs) during preclinical studies with KZR-616 can refer to the following guide for troubleshooting and interpretation.
| Observed Issue | Potential Cause | Recommended Action |
| Mild to moderate erythema (redness) and induration (swelling/firmness) at the injection site. | Localized inflammatory response due to high concentrations of KZR-616, leading to immunoproteasome inhibition in resident immune and stromal cells. This is a known class effect for proteasome inhibitors.[1] | - Document the size and severity of the reaction using a standardized scoring system (e.g., Draize scale).- Consider collecting tissue samples for histopathological analysis to characterize the cellular infiltrate.- Ensure consistent subcutaneous injection technique to minimize variability. |
| Variability in the incidence or severity of ISRs between animals. | Differences in injection technique, individual animal sensitivity, or vehicle effects. | - Refine and standardize the injection protocol across all technicians.- Include a vehicle-only control group to distinguish compound-specific effects from vehicle-induced irritation.- Increase the number of animals per group to improve statistical power for detecting differences. |
| Progression of ISRs beyond mild/moderate severity or persistence for an extended duration. | Potential for a more pronounced localized inflammatory response. While preclinical studies have indicated that ISRs were not considered adverse, careful monitoring is prudent. | - Consult with the institutional veterinarian and consider humane endpoints if severe reactions occur.- Collect blood samples to assess for systemic inflammatory markers.- Perform detailed histopathological examination of the injection site and draining lymph nodes. |
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence and severity of injection site reactions with KZR-616 in preclinical models?
A1: Based on available documentation, injection site reactions were noted in preclinical toxicology studies in rats and another species at the No-Observed-Adverse-Effect-Level (NOAEL). These reactions were not considered adverse.[2] In clinical trials with healthy volunteers and patients, ISRs, including erythema and induration, were the most commonly reported adverse events and were generally mild to moderate in severity and transient.[1]
Q2: What is the underlying mechanism for KZR-616-induced injection site reactions?
A2: KZR-616 is a selective inhibitor of the immunoproteasome.[3] The immunoproteasome is highly expressed in immune cells and plays a crucial role in cytokine production and antigen presentation. Localized high concentrations of KZR-616 at the injection site can lead to potent inhibition of the immunoproteasome in resident immune cells (e.g., dendritic cells, macrophages) and other cell types where its expression is induced by inflammatory stimuli. This can modulate local signaling pathways, potentially leading to a transient inflammatory response. The reactions are thought to be related to localized high levels of proteasome inhibition, a phenomenon also observed with the proteasome inhibitor bortezomib.[1]
Q3: How should we monitor and document injection site reactions in our preclinical studies?
A3: A standardized approach is crucial for accurate data interpretation. We recommend the following:
-
Visual Scoring: Implement a consistent visual scoring system (e.g., a modified Draize scale) to grade erythema and edema at regular intervals post-injection.
-
Macroscopic Measurements: Use calipers to measure the diameter of any visible reaction.
-
Histopathology: At the study terminus, collect the injection site tissue for histopathological evaluation to characterize the nature and severity of the inflammatory infiltrate.
Q4: Are there any strategies to mitigate injection site reactions in preclinical studies?
A4: While ISRs may be an inherent pharmacological effect of KZR-616, the following may be considered for investigational purposes:
-
Vehicle Optimization: Ensure the formulation vehicle is non-irritating.
-
Dose and Concentration: Investigate if lower concentrations at a larger volume (while respecting volume limits for the species) alter the reaction profile.
-
Injection Technique: Ensure a consistent and appropriate subcutaneous injection technique.
Experimental Protocols
Protocol 1: Assessment of Local Tolerance Following Subcutaneous Injection
-
Animal Model: Select a relevant species (e.g., Sprague-Dawley rat, Cynomolgus monkey).
-
Groups: Include a vehicle control group and at least three dose levels of KZR-616.
-
Administration: Administer KZR-616 via subcutaneous injection at a designated site. Rotate injection sites if repeat dosing.
-
Observation:
-
Record visual observations of the injection site for erythema and edema at 1, 4, 24, and 48 hours post-injection.
-
Score the reactions based on a predefined scale (e.g., 0 = no reaction, 4 = severe reaction).
-
Measure the size of the reaction using calipers.
-
-
Tissue Collection: At necropsy, collect the injection site and surrounding tissue.
-
Histopathology:
-
Fix tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides for inflammation, necrosis, and other pathological changes.
-
Visualizations
Signaling Pathway
Caption: KZR-616 inhibits the immunoproteasome, modulating cytokine production and local immune cell activation, which may lead to injection site reactions.
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of injection site reactions, from in-vivo administration to ex-vivo analysis.
References
The PALIZADE study was a global, randomized, double-blind Phase 2b clinical trial that evaluated the efficacy and safety of two dose levels (30 mg and 60 mg) of zetomipzomib compared to the placebo and standard therapy in patients with active LN.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the PALIZADE study, a global, randomized, double-blind, Phase 2b clinical trial. The study was designed to evaluate the efficacy and safety of two dose levels (30 mg and 60 mg) of zetomipzomib compared to placebo in patients with active lupus nephritis (LN).
Important Notice: In September 2024, Kezar Life Sciences announced the voluntary cessation of enrollment and dosing in the PALIZADE trial.[1] This decision was based on a recommendation from the Independent Data Monitoring Committee (IDMC) following a review of emerging safety data, including four Grade 5 (fatal) serious adverse events (SAEs).[1][2] Subsequently, the U.S. Food and Drug Administration (FDA) placed the study on clinical hold, and the lupus nephritis clinical program was discontinued.[2][3] Therefore, the efficacy and safety data presented here are preliminary and should be interpreted with caution.
Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the PALIZADE study?
The primary objective of the PALIZADE study was to assess the efficacy of this compound in achieving a complete renal response in patients with active lupus nephritis compared to placebo.[4]
Q2: What were the different treatment arms in the trial?
Patients were randomized in a 1:1:1 ratio to one of three treatment arms:
-
This compound 30 mg administered subcutaneously once weekly.[5]
-
This compound 60 mg administered subcutaneously once weekly.[5]
-
Placebo administered subcutaneously once weekly.[5] All patients also received standard background therapy.
Q3: Why was the PALIZADE study halted?
The study was halted due to safety concerns. An Independent Data Monitoring Committee (IDMC) recommended stopping the trial after reviewing safety data that included four Grade 5 (fatal) serious adverse events.[1][2][6] Three of the fatalities showed a common pattern of symptoms and proximity to dosing.[1]
Q4: Is this compound approved for the treatment of lupus nephritis?
No, this compound is an investigational product and has not been approved for commercial use for the treatment of lupus nephritis or any other indication.[7]
Troubleshooting Guide
Issue: Difficulty interpreting preliminary efficacy data due to early trial termination.
Issue: Understanding the safety profile of this compound in light of the PALIZADE trial.
Solution: The safety findings that led to the trial's cessation are a critical aspect of the study's outcome. Researchers should note the specific adverse events (four Grade 5 SAEs) and the IDMC's assessment.[1][2][6] It is also important to consider that Kezar Life Sciences remains blinded to which patients were in the treatment versus placebo arms.[1] A full investigation into all safety events is planned.[8]
Data Presentation
Preliminary Efficacy Data
Table 1: Preliminary Efficacy Outcomes at Week 25
| Outcome Measure | This compound 60 mg | Placebo |
|---|---|---|
| Patients achieving Urine Protein to Creatinine Ratio (UPCR) of ≤ 0.5 | 42% | 21% |
| Reduction in lupus disease activity (SLEDAI-2K) from Baseline | 64% | Not Reported |
Data Source: Kezar Life Sciences presentation at American Society of Nephrology (ASN) Kidney Week 2025.[9][10][11]
Safety Data
Table 2: Key Safety Findings
| Safety Concern | Details |
|---|---|
| Grade 5 (Fatal) Serious Adverse Events | Four fatal SAEs were observed in patients enrolled in the Philippines and Argentina.[1][2][6] |
| IDMC Recommendation | Recommended cessation of enrollment and dosing due to emerging safety data.[1] |
| Regulatory Action | The FDA placed a clinical hold on the PALIZADE study.[2] |
Data Source: Kezar Life Sciences press releases and public statements.
Experimental Protocols
Study Design
The PALIZADE study was a global, randomized, double-blind, placebo-controlled Phase 2b clinical trial.[7] A total of 84 patients with active lupus nephritis were enrolled before the trial was halted.[1] Patients were randomized to receive either 30 mg of this compound, 60 mg of this compound, or a placebo via subcutaneous injection once a week for 52 weeks, in addition to standard background therapy.[5]
Key Inclusion Criteria
-
Adults aged 18 years or older.[7]
-
A clinical diagnosis of active lupus nephritis (Class III or IV, with or without Class V, or Class V alone) confirmed by a kidney biopsy within the last year.[7]
-
Urine protein to creatinine ratio (UPCR) ≥1.0 (for Class III/IV +/-V) or ≥2.0 (for Class V).[7]
-
Positive ANA and/or anti-dsDNA antibody test.[7]
Primary Efficacy Endpoint
The planned primary efficacy endpoint was the proportion of patients achieving a complete renal response (CRR) at Week 37, defined as a urine protein-to-creatinine ratio (UPCR) of 0.5 or less without receiving rescue or prohibited medications.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in lupus nephritis.
Experimental Workflow
Caption: PALIZADE study experimental workflow.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. UPDATE: FDA Places Kezar Life Sciences’ Phase 2b Study of this compound for Lupus Nephritis Treatment on Clinical Hold | Lupus Foundation of America [lupus.org]
- 3. Kezar Life Sciences discontinues lupus nephritis programme after fatalities - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ir.kezarlifesciences.com [ir.kezarlifesciences.com]
- 6. Kezar Life Sciences Announces Cessation of Enrollment and Dosing in the Phase 2b PALIZADE Trial of this compound in Active Lupus Nephritis Patients - BioSpace [biospace.com]
- 7. palizadetrial.com [palizadetrial.com]
- 8. Kezar Life Sciences Announces Positive IDMC Safety Review of PORTOLA Trial of this compound in Patients with Autoimmune Hepatitis and Provides PALIZADE Update - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
- 9. investing.com [investing.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Kezar Life Sciences Announces 36% Remission in AIH at AASLD | KZR Stock News [stocktitan.net]
Technical Support Center: Mitigating Potential Cardiotoxicity of Immunoproteasome Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cardiotoxicity associated with immunoproteasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind the cardiotoxicity of proteasome inhibitors?
A1: The cardiotoxicity of proteasome inhibitors, particularly non-selective inhibitors like carfilzomib, is multifactorial.[1][2][3] Key mechanisms include:
-
Disruption of Protein Homeostasis: Inhibition of the proteasome in cardiomyocytes leads to the accumulation of misfolded and ubiquitinated proteins, causing proteotoxic stress and inclusion body formation.[1][3][4]
-
Endoplasmic Reticulum (ER) Stress: The buildup of unfolded proteins triggers the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged or severe.[2]
-
Mitochondrial Dysfunction: Proteasome inhibitors can impair mitochondrial function, leading to increased production of reactive oxygen species (ROS), altered energy metabolism, and the initiation of apoptotic pathways.[2]
-
Inhibition of NF-κB Signaling: While NF-κB activation can be pro-inflammatory, its basal activity is crucial for cardiomyocyte survival. Proteasome inhibitors can block the degradation of IκBα, the inhibitor of NF-κB, thereby suppressing this pro-survival signaling.[5][6]
-
Deregulation of Autophagy: Autophagy is a cellular recycling process that helps clear aggregated proteins and damaged organelles. Proteasome inhibition can lead to impaired autophagic flux, further contributing to proteotoxicity.[1][7]
Q2: Are selective immunoproteasome inhibitors also cardiotoxic?
A2: The cardiotoxicity of selective immunoproteasome inhibitors is less characterized than that of non-selective inhibitors. Some studies suggest that selective inhibitors like ONX-0914 may have a better cardiac safety profile.[8] However, at higher concentrations, selectivity can be lost, leading to inhibition of the constitutive proteasome in cardiomyocytes and potential cardiotoxic effects.[2][9] One study on ONX-0914 in a viral myocarditis model showed that it could increase viral cytotoxicity in cardiomyocytes.[2][9] Further research is needed to fully understand the cardiac risks associated with selective immunoproteasome inhibition.
Q3: What are the common cardiovascular adverse events observed with proteasome inhibitors?
A3: Clinical and preclinical studies have reported several cardiovascular adverse events with proteasome inhibitors, especially carfilzomib. These include hypertension, heart failure, arrhythmias, ischemic heart disease, and thrombotic microangiopathy.[4][10][11]
Q4: What are some potential strategies to mitigate the cardiotoxicity of immunoproteasome inhibitors?
A4: Several strategies are being explored to mitigate the cardiotoxicity of proteasome inhibitors:
-
Cardioprotective Agents: Preclinical studies suggest that agents like metformin, dexrazoxane, and rutin may offer protection against carfilzomib-induced cardiotoxicity.[5][12][13] Metformin is thought to work by activating the AMPKα pathway and restoring autophagy.[12] Rutin has been shown to inhibit NF-κB activation and oxidative stress.[5]
-
Careful Patient Selection and Monitoring: For clinical applications, a thorough baseline cardiovascular risk assessment and close monitoring during treatment are crucial, especially for patients receiving carfilzomib.[1][6]
-
Dosing and Administration Strategies: Modifying the dosing schedule, such as intermittent dosing, may reduce the impact on cardiac function.[12]
Troubleshooting Guides
In Vitro Assessment of Cardiotoxicity
Assay: Cardiomyocyte Viability (e.g., MTT/XTT Assay)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background absorbance in blank wells | - Contamination of media or reagents with bacteria, yeast, or reducing agents.- Presence of phenol red in the culture medium. | - Use sterile technique and fresh, sterile reagents.- Use phenol red-free medium for the assay. |
| Low signal or poor response to toxicant | - Insufficient cell number.- Low metabolic activity of cardiomyocytes.- Incorrect incubation time with the viability reagent. | - Optimize cell seeding density to be within the linear range of the assay.[14]- Increase the incubation time with the MTT/XTT reagent, ensuring it is optimized for your specific cell type.[15]- Confirm cell health and metabolic activity prior to the experiment. |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" in 96-well plates.- Pipetting errors. | - Ensure a homogenous cell suspension before and during plating.[16]- To avoid edge effects, do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.[16]- Use calibrated pipettes and practice consistent pipetting technique. |
| Formazan crystals not fully dissolved (MTT assay) | - Inadequate mixing or insufficient volume of solubilization solution. | - Ensure complete mixing by gentle pipetting or shaking on an orbital shaker.- Increase the incubation time with the solubilization buffer. |
Assay: Mitochondrial Respiration (e.g., Seahorse XF Analyzer)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Oxygen Consumption Rate (OCR) and poor response to inhibitors | - Low cell number or poor cell adherence.- Suboptimal assay medium.- Instrument or sensor cartridge issue. | - Ensure proper cell seeding density and adherence; consider using coated plates for cardiomyocytes.[17]- Use the recommended Seahorse XF assay medium prepared fresh on the day of the assay and pre-warmed to 37°C in a non-CO2 incubator.[17]- Perform a sensor cartridge calibration and ensure the instrument is functioning correctly. |
| High variability in OCR between wells | - Inconsistent cell numbers across wells.- Presence of "dimples" in the Seahorse plate affecting cell distribution and imaging for normalization. | - Use a reliable method for cell counting and plating to ensure consistency.- When normalizing to cell number by imaging, be aware of the optical distortion caused by the plate's dimples and adjust analysis accordingly.[17] |
| Low response to FCCP (uncoupler) | - FCCP concentration is suboptimal (either too low or too high, causing toxicity).- Cells are stressed or unhealthy. | - Perform an FCCP titration to determine the optimal concentration for your cardiomyocyte cell type.[6]- Ensure cells are healthy and not overly confluent before starting the assay. |
| Loss of cells during assay | - Rinsing steps are too harsh. | - To avoid cell loss, especially with weakly adherent cells, consider adding normalization dyes like Hoechst directly to the assay medium without a wash step.[17] |
Quantitative Data Summary
Table 1: Risk of High-Grade (≥ Grade 3) Cardiotoxicity with Proteasome Inhibitors (from a Network Meta-analysis)
| Proteasome Inhibitor | Odds Ratio (OR) vs. Control | 95% Confidence Interval (CI) |
| Carfilzomib | 2.68 | 1.63 - 4.40 |
| Bortezomib | 1.18 | 0.73 - 1.92 |
| Ixazomib | 1.56 | 0.84 - 2.90 |
| All Proteasome Inhibitors | 1.67 | 1.17 - 2.40 |
| Source: Adapted from a network meta-analysis of randomized clinical trials.[18] |
Table 2: Incidence of Cardiovascular Adverse Events with Carfilzomib (from a Meta-analysis)
| Adverse Event | Incidence (All Grades) | Incidence (High Grade) |
| All Cardiotoxicity | 8.9% | 4.4% |
| Hypertension | 13.2% | 5.3% |
| Heart Failure | 5.1% | 3.2% |
| Edema | 20.7% | 2.7% |
| Ischemia | 4.6% | Not Reported |
| Source: Adapted from a systematic review and meta-analysis.[19] |
Experimental Protocols
Protocol 1: Assessment of Cardiomyocyte Viability using MTT Assay
Objective: To determine the cytotoxic effect of an immunoproteasome inhibitor on cardiomyocytes.
Materials:
-
Cardiomyocytes (primary or iPSC-derived)
-
96-well cell culture plates (clear bottom)
-
Complete culture medium
-
Immunoproteasome inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cardiomyocytes in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the immunoproteasome inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Protocol 2: Assessment of Mitochondrial Function using a Seahorse XF Analyzer
Objective: To evaluate the effect of an immunoproteasome inhibitor on mitochondrial respiration in cardiomyocytes.
Materials:
-
Cardiomyocytes
-
Seahorse XF Cell Culture Microplate
-
Complete culture medium
-
Immunoproteasome inhibitor stock solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Calibrant
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Cell Seeding: Seed cardiomyocytes in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere.
-
Compound Treatment: Treat the cells with the immunoproteasome inhibitor at various concentrations for the desired duration.
-
Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium and warm it to 37°C in a non-CO2 incubator.
-
Cell Preparation: Remove the culture medium from the cells and wash twice with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Prepare Inhibitor Plate: Load the Mito Stress Test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize the OCR data to cell number, protein concentration, or DNA content. Analyze the key parameters of mitochondrial function (e.g., basal respiration, ATP production, maximal respiration, and spare respiratory capacity).
Visualizations
Caption: NF-κB signaling pathway and the effect of proteasome inhibitors.
References
- 1. Autophagy and the Ubiquitin-Proteasome System in Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONX 0914 Lacks Selectivity for the Cardiac Immunoproteasome in CoxsackievirusB3 Myocarditis of NMRI Mice and Promotes Virus-Mediated Tissue Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular Toxicity of Proteasome Inhibitors in Multiple Myeloma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Toxicity of Carfilzomib: The Real-World Evidence Based on the Adverse Event Reporting System Database of the FDA, the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rutin Attenuates Carfilzomib-Induced Cardiotoxicity Through Inhibition of NF-κB, Hypertrophic Gene Expression and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Autophagy, innate immunity, and cardiac disease [frontiersin.org]
- 8. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Carfilzomib in multiple myeloma: unraveling cardiac toxicities - from mechanisms to diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular Complications of Proteasome Inhibitors Used in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Carfilzomib-induced cardiotoxicity mitigated by dexrazoxane through inhibition of hypertrophic gene expression and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. youtube.com [youtube.com]
- 18. Cardiotoxicity as an adverse effect of immunomodulatory drugs and proteasome inhibitors in multiple myeloma: A network meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Incidence and Management of Carfilzomib-induced Cardiovascular Toxicity; A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Proteasome Inhibition: Zetomipzomib vs. Bortezomib
In the landscape of therapeutic agents targeting the proteasome, Zetomipzomib (KZR-616) and Bortezomib represent two distinct strategies for modulating this critical cellular machinery. While both are potent inhibitors, their selectivity, mechanism of action, and therapeutic targets differ significantly. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Selectivity
Bortezomib , the first-in-class proteasome inhibitor approved for clinical use, acts as a reversible inhibitor of the 26S proteasome. Its primary target is the chymotrypsin-like activity of the β5 subunit of the constitutive proteasome, and to a lesser extent, the caspase-like activity of the β1 subunit.[1][2][3] This broad inhibition of the constitutive proteasome, which is essential for protein homeostasis in all cells, is effective in treating malignancies like multiple myeloma and mantle cell lymphoma that are particularly sensitive to proteasomal stress.[4][5] However, this lack of selectivity can also contribute to off-target effects and toxicities.[6]
This compound , on the other hand, is a first-in-class, selective inhibitor of the immunoproteasome.[7][8] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells and induced in other cells by inflammatory signals.[9] this compound specifically targets the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome, with some activity against the MECL-1 (β2i) subunit.[7][8] This selective inhibition of the immunoproteasome allows for a more targeted modulation of the immune system, making it a promising candidate for the treatment of autoimmune diseases.[10][11]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Bortezomib against various proteasome subunits. It is important to note that direct head-to-head comparisons in the same experimental setting are limited in the publicly available literature. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Target Subunit | This compound (KZR-616) IC50 (nM) | Bortezomib IC50 (nM) |
| Immunoproteasome | ||
| LMP7 (β5i) | 39 (human) / 57 (mouse)[7][8] | Potent inhibitor, specific IC50 not consistently reported in direct comparison |
| LMP2 (β1i) | 131 (human) / 179 (mouse)[7][8] | Less potent than against β5, specific IC50 not consistently reported |
| MECL-1 (β2i) | 623[7][8] | Limited inhibitory activity |
| Constitutive Proteasome | ||
| β5 | 688[7][8] | Primary target, potent inhibitor (low nM range)[2][3] |
| β1 | - | Moderate inhibitor[2][12] |
| β2 | - | Weak inhibitor[2] |
Signaling Pathways and Cellular Effects
The differential targeting of the proteasome by this compound and Bortezomib leads to distinct downstream effects on cellular signaling pathways.
Bortezomib's broad inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, inducing the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis in cancer cells.[13][14] A key pathway affected is the NF-κB signaling cascade. By preventing the degradation of IκB, Bortezomib inhibits the activation of NF-κB, a crucial transcription factor for cell survival and proliferation in many cancers.[1]
This compound's selective inhibition of the immunoproteasome primarily affects immune cells. This leads to a broad immunomodulatory effect, including the inhibition of pro-inflammatory cytokine production and the modulation of T and B cell responses.[9][10] By targeting the immunoproteasome, this compound can dampen the excessive immune activation characteristic of autoimmune diseases without causing broad immunosuppression.[15][16]
References
- 1. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kezarlifesciences.com [kezarlifesciences.com]
- 11. This compound (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor, Demonstrated Improvements in SLE/LN Disease Measures and Biomarkers in Patients with Highly Active SLE or Nephrotic Range Proteinuria in the Open-label Phase 1b/2 MISSION Study - ACR Meeting Abstracts [acrabstracts.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Kezar Announces Topline Results from PRESIDIO Trial of this compound for the Treatment of Dermatomyositis and Polymyositis - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
- 16. businesswire.com [businesswire.com]
Zetomipzomib: A Comparative Analysis of its Efficacy in Reducing Anti-dsDNA Antibody Levels
This guide provides a detailed comparison of Zetomipzomib's performance in modulating anti-double-stranded DNA (anti-dsDNA) antibody levels, a critical biomarker in systemic lupus erythematosus (SLE) and lupus nephritis (LN). We will examine experimental data from preclinical and clinical studies, compare its mechanism to alternative therapies, and provide detailed experimental protocols for the cited research.
Mechanism of Action: Selective Immunoproteasome Inhibition
This compound (formerly KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells, playing a crucial role in both the innate and adaptive immune systems.[2] By selectively inhibiting the immunoproteasome, this compound modulates multiple immune pathways without causing broad immunosuppression.[1][2]
Its effect on anti-dsDNA levels is primarily achieved by:
-
Reducing Plasma Cells: this compound has been shown to decrease the number of both short- and long-lived plasma cells, which are the primary producers of antibodies, including pathogenic autoantibodies like anti-dsDNA.[3][4]
-
Modulating B and T Cell Function: The compound inhibits the differentiation of B cells into antibody-secreting plasmablasts and affects T helper (Th) cell polarization.[3][4]
-
Inhibiting Pro-inflammatory Cytokines: this compound blocks the production of numerous pro-inflammatory cytokines that contribute to the autoimmune response in lupus.[4]
This targeted immunomodulation leads to a reduction in autoantibody production, thereby ameliorating disease activity.
Comparative Performance Data
This compound has demonstrated a consistent ability to reduce anti-dsDNA levels in both preclinical mouse models of lupus and human clinical trials. The following tables summarize key quantitative data and compare its effects with an alternative standard-of-care treatment, Mycophenolate Mofetil (MMF).
Table 1: Preclinical Efficacy of this compound in Lupus Mouse Models
| Study Parameter | This compound (KZR-616) | Mycophenolate Mofetil (MMF) | Vehicle (Control) |
| Model | NZB/W F1 Mice | NZB/W F1 Mice | NZB/W F1 Mice |
| Treatment Duration | 13 Weeks | 12 Weeks | 12-13 Weeks |
| Effect on Anti-dsDNA IgG | Significantly reduced compared to vehicle.[3] | No effect observed compared to vehicle.[3] | Baseline levels |
| Effect on Plasma Cells | Reduced by 63% (bone marrow) and 79% (spleen).[3] | Not specified | Baseline levels |
| Effect on Renal IgG Deposition | Reduced levels in glomeruli.[3] | Not specified | Baseline levels |
Table 2: Clinical Efficacy of this compound in Patients with Systemic Lupus Erythematosus
| Clinical Trial | Patient Population | This compound Dose | Treatment Duration | Key Findings on Anti-dsDNA Levels |
| MISSION Phase 1b [5] | Active SLE | ≥45 mg SC weekly | 13 Weeks | All 7 patients with elevated baseline levels had a reduction; 3 of 7 experienced a >50% reduction.[5] |
| MISSION Phase 2 [1] | Active Lupus Nephritis | 60 mg SC weekly | 24 Weeks | 10 of 12 patients with abnormal baseline levels showed improved or normalized levels by end of treatment.[1] |
| PALIZADE Phase 2b [6] | Lupus Nephritis | 30 mg & 60 mg SC weekly | 24 Weeks | The 60 mg dose induced deeper reductions in anti-dsDNA levels compared to placebo or the 30 mg dose.[6] |
Experimental Protocols
The validation of this compound's effect on anti-dsDNA antibodies relies on established preclinical and clinical methodologies.
1. Preclinical Murine Lupus Model Protocol
-
Animal Model: Female NZB/W F1 or male MRL/lpr mice with established disease (positive for proteinuria and anti-dsDNA IgG antibodies) are used.[3]
-
Treatment Administration: this compound (e.g., 5 mg/kg IV or 10 mg/kg SC) or a vehicle control is administered several times a week for a period of 12-13 weeks.[3]
-
Sample Collection: Serum is collected periodically and at the end of the study to measure antibody levels. Spleen and bone marrow may be harvested for cellular analysis.[3]
-
Anti-dsDNA Measurement: Serum levels of anti-dsDNA IgG are quantified using standard Enzyme-Linked Immunosorbent Assay (ELISA) techniques.[3]
-
Cellular Analysis: Antibody-secreting cells (ASCs) in the spleen and bone marrow are quantified using Enzyme-Linked Immunospot (ELISPOT) assays.[3]
2. Clinical Trial Protocol (MISSION Study)
-
Study Design: An open-label, Phase 1b/2 study to evaluate the safety, tolerability, and preliminary efficacy of this compound.[7][8]
-
Patient Population: Patients with active SLE, with or without lupus nephritis, who are on stable background therapy.[5][9] Inclusion criteria often require a positive anti-dsDNA test.[9][10]
-
Treatment Protocol: Patients receive weekly subcutaneous injections of this compound (e.g., 60 mg) for 24 weeks.[7]
-
Data Collection: Blood samples are collected at baseline and at specified intervals throughout the study (e.g., Week 13, Week 25) to measure serologic biomarkers.[7][11]
-
Biomarker Analysis: Anti-dsDNA antibody levels are measured using validated immunoassays such as ELISA, fluorescent enzyme immunoassay (FEIA), or Crithidia luciliae immunofluorescence test (CLIFT).[12]
Comparison with Alternative Therapies
This compound's targeted approach offers a distinct profile compared to other treatments for lupus.
-
vs. Broader Immunosuppressants (e.g., MMF): As demonstrated in preclinical studies, this compound significantly reduced anti-dsDNA levels where MMF showed no effect.[3] This suggests a more targeted and potentially more effective mechanism for reducing autoantibody production.
-
vs. Non-selective Proteasome Inhibitors (e.g., Bortezomib): While non-selective inhibitors like Bortezomib also deplete plasma cells, they affect proteasomes in all cells, leading to a higher potential for off-target side effects.[13] this compound's selectivity for the immunoproteasome is designed to focus its activity on immune cells, potentially offering a more favorable safety profile.[1]
-
vs. B-Cell Depleting Therapies (e.g., Anti-CD20): Therapies that deplete B-cells can reduce the precursors to plasma cells.[13] However, this compound acts more downstream by directly impacting existing plasma cells and the differentiation of plasmablasts, representing a different point of intervention in the autoantibody production pathway.[3]
References
- 1. ir.kezarlifesciences.com [ir.kezarlifesciences.com]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. POS0695 KZR-616, A SELECTIVE IMMUNOPROTEASOME INHIBITOR FOR THE TREATMENT OF SYSTEMIC LUPUS ERYTHEMATOSUS: RESULTS FROM THE COMPLETED DOSE ESCALATION PHASE 1B PORTION OF THE MISSION STUDY | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Interim Results from the Phase 2 MISSION Study Evaluating this compound (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 8. lupus.bmj.com [lupus.bmj.com]
- 9. A Randomized, Double-Blind, Placebo-Controlled, Multicenter Study of this compound in Patients with Active Lupus Nephritis | MedPath [trial.medpath.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. kezarlifesciences.com [kezarlifesciences.com]
- 12. Update and clinical management of anti-DNA auto-antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
a selective immunoproteasome inhibitor, in lupus mice led to a durable improvement of renal disease, a reduction in anti-dsDNA antibodies, and renal IgG deposition without affecting normal T-cell-dependent responses .
A selective immunoproteasome inhibitor, zetomipzomib (KZR-616), has demonstrated significant therapeutic potential in preclinical lupus models, offering a durable improvement in renal disease, a reduction in pathogenic autoantibodies, and decreased kidney immune complex deposition. This guide provides a comparative overview of this compound's performance against other experimental treatments in lupus-prone mice, supported by experimental data and detailed methodologies.
Performance Comparison in Lupus Mouse Models
The efficacy of the selective immunoproteasome inhibitor this compound (KZR-616) has been evaluated in the NZB/W F1 mouse model of lupus nephritis.[1][2] Treatment with KZR-616 resulted in a complete resolution of proteinuria, a key indicator of kidney damage, which was maintained for at least eight weeks after stopping the treatment.[1][2] This was accompanied by a reduction in both short- and long-lived plasma cells, which are responsible for producing autoantibodies.[1][2]
For comparison, other proteasome inhibitors and alternative treatments have also been tested in lupus mouse models, primarily the MRL/lpr and NZB/W F1 strains. The non-selective proteasome inhibitor bortezomib and the more selective immunoproteasome inhibitor ONX 0914 have both been shown to prevent the progression of lupus nephritis.[3][4] Early treatment with these inhibitors in MRL/lpr mice prevented high levels of proteinuria.[3] Specifically, less than 20% of mice treated with carfilzomib, bortezomib, or ONX 0914 developed high levels of proteinuria, compared to 100% of vehicle-treated mice.[3] These inhibitors also led to a reduction in serum autoantibodies.[3][4]
Alternative therapeutic approaches have also shown promise. Treatment of MRL/lpr mice with the topoisomerase I inhibitor irinotecan prevented proteinuria and prolonged survival.[5] Metformin, an AMPK activator, improved renal function in MRL/lpr mice, evidenced by decreased urinary proteins and urea nitrogen, and reduced immunoglobulin G deposition in the glomeruli.[6] Another approach using a bacterial superantoxin, Staphylococcus Enterotoxin B (SEB), in MRL/lpr mice led to a reduction in anti-DNA antibodies and proteinuria.[7]
The following tables summarize the quantitative data from these studies, providing a clear comparison of the effects of these different treatments on key markers of lupus nephritis.
| Treatment | Mouse Strain | Key Renal Improvement | Effect on Anti-dsDNA Antibodies | Effect on Renal IgG Deposition |
| This compound (KZR-616) | NZB/W F1 | Complete and durable resolution of proteinuria[1][2] | Reduction noted[8] | Not explicitly quantified, but reduced plasma cells suggest lower deposition[1][2] |
| Bortezomib | MRL/lpr | Prevented progression of nephritis[3][4] | Reduction in serum levels[3] | Not explicitly quantified |
| ONX 0914 | MRL/lpr | Prevented progression of nephritis[3][4] | Reduction in serum levels[3] | Not explicitly quantified |
| Irinotecan | MRL/lpr | Prevented proteinuria[5] | No significant change observed[5] | Reduced glomerular IgG and C3 deposits[9] |
| Metformin | MRL/lpr | Decreased urinary proteins and urea nitrogen[6] | Slight reduction in serum levels[6] | Reduced IgG and C3 deposition[6] |
| Staphylococcus Enterotoxin B (SEB) | MRL/lpr | Reduced proteinuria[7] | Reduced high titers[7] | Not explicitly quantified |
| C-reactive protein (CRP) | MRL/lpr | Delayed onset and reversal of proteinuria[10] | Reduced levels[10] | Reduced glomerular immune complex deposition[10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Lupus Mouse Models and Treatment Administration
-
NZB/W F1 Mice: These mice spontaneously develop a disease that closely mimics human lupus nephritis. This compound (KZR-616) was evaluated in this model.[1][2]
-
MRL/lpr Mice: This strain is characterized by a rapid and severe onset of lupus-like disease, including fatal glomerulonephritis.[5][10]
-
Irinotecan Administration: MRL/lpr mice at 8 weeks of age were injected intraperitoneally with either saline, 1 mg/kg, or 25 mg/kg of irinotecan three times per week. The treatment cycle was repeated after 4 weeks.[5]
-
Metformin Administration: 8-week-old MRL/lpr mice were given 0.3 mg/mL of metformin in their drinking water daily for 8 weeks.[6]
-
Proteasome Inhibitor Administration (Bortezomib, Carfilzomib, ONX 0914): 10-week-old female MRL/lpr mice were treated with the inhibitors intravenously for 13 weeks.[3]
-
C-reactive Protein (CRP) Administration: MRL/lpr mice received a single 200-μg injection of CRP either at 6 weeks (before disease onset) or at 13 or 15 weeks (after proteinuria was established).[10]
-
Assessment of Renal Disease and Autoantibodies
-
Proteinuria: Urine protein levels were monitored weekly or bi-weekly using methods such as dipsticks.[5][6][10] A score of ≥2+ or a concentration of ≥100 mg/dl was often considered indicative of severe proteinuria.[3]
-
Blood Urea Nitrogen (BUN): Serum BUN levels were measured monthly as an indicator of renal function.[10]
-
Anti-dsDNA Antibodies: Serum levels of anti-dsDNA antibodies were determined by enzyme-linked immunosorbent assay (ELISA).[3][4][10]
-
Renal Pathology and IgG Deposition: Kidneys were harvested, fixed, and stained (e.g., with hematoxylin and eosin) to assess glomerular pathology, tubular degeneration, and interstitial inflammation.[10] Glomerular immune complex deposition (IgG and C3) was assessed by immunofluorescence microscopy.[6][10]
Signaling Pathways and Mechanisms of Action
Selective immunoproteasome inhibition with this compound (KZR-616) modulates both innate and adaptive immune responses.[1][2] It blocks the production of over 30 pro-inflammatory cytokines, inhibits the polarization of T helper cells, and prevents the formation of plasmablasts.[1][2] A key mechanism is the inhibition of the Type I interferon pathway.[1][2]
Caption: Mechanism of action of this compound.
The experimental workflow for evaluating treatments in lupus mouse models typically involves several key stages, from treatment administration to the final analysis of disease markers.
Caption: Experimental workflow for lupus mouse models.
In contrast to the broad immunomodulatory effects of immunoproteasome inhibitors, other treatments may have more specific mechanisms. For instance, irinotecan is thought to work by altering DNA relaxation, which in turn impairs the binding of pathogenic anti-dsDNA antibodies.[5] Metformin's beneficial effects are linked to the activation of the AMPK pathway, which has anti-inflammatory properties.[6]
The selective inhibition of the immunoproteasome represents a targeted approach to treating lupus, aiming to disrupt key pathogenic pathways without causing broad immunosuppression. The durable response observed with this compound in preclinical models suggests its potential as a promising therapeutic strategy for lupus nephritis.[1][2] Further clinical investigation is underway to evaluate its safety and efficacy in patients.[8][11][12]
References
- 1. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Proteasome Inhibitors Have a Beneficial Effect in Murine Lupus via the dual inhibition of Type I Interferon and autoantibody secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial effect of novel proteasome inhibitors in murine lupus via dual inhibition of type I interferon and autoantibody-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lupus.bmj.com [lupus.bmj.com]
- 7. rupress.org [rupress.org]
- 8. ard.bmj.com [ard.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Prevention and reversal of nephritis in MRL/lpr mice with a single injection of C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interim Results from the Phase 2 MISSION Study Evaluating this compound (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 12. Kezar reports positive Phase II data of this compound for lupus nephritis [clinicaltrialsarena.com]
Zetomipzomib: A Comparative Analysis of a Selective Immunoproteasome Inhibitor Across Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Zetomipzomib's performance against alternative therapies, supported by experimental data from preclinical and clinical studies.
This compound (formerly KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells.[1][2][3][4] Its targeted action presents a novel therapeutic strategy for a range of autoimmune diseases by modulating overactive immune responses without causing broad immunosuppression.[3][5][6][7] This guide provides a cross-validation of this compound's efficacy by comparing its performance in various autoimmune models, presenting key experimental data and methodologies.
Mechanism of Action: Selective Immunoproteasome Inhibition
The immunoproteasome plays a critical role in processing proteins for antigen presentation and is integral to the activation and differentiation of key immune cells like T and B lymphocytes.[4] It contains three distinct catalytic subunits: LMP2, MECL-1, and LMP7. This compound selectively inhibits the LMP7 and LMP2 subunits.[1][8] This targeted inhibition disrupts multiple downstream pathways involved in autoimmune pathology, including the production of pro-inflammatory cytokines, differentiation of T helper (Th) cells, and the formation of antibody-producing plasma cells.[1][2] This contrasts with broader proteasome inhibitors like bortezomib, which also inhibit the constitutive proteasome found in all cells, potentially leading to greater toxicity.[1][3]
Efficacy in Systemic Lupus Erythematosus (SLE) and Lupus Nephritis (LN)
This compound has been extensively studied in preclinical models and clinical trials for lupus, a systemic autoimmune disease that can lead to severe kidney damage known as lupus nephritis.
Preclinical Evidence: NZB/W F1 Mouse Model
The NZB/W F1 mouse is a widely used spontaneous model for lupus nephritis. Studies have demonstrated that this compound treatment can significantly ameliorate disease progression.
Experimental Protocol:
-
Model: Female NZB/W F1 mice with established proteinuria.
-
Treatment: Mice were administered this compound or a vehicle control subcutaneously.
-
Dosing Regimen: Dosing schedules varied, but typically involved treatment for several weeks.
-
Key Endpoints: Proteinuria (measured by urine protein-to-creatinine ratio), serum anti-dsDNA antibody levels, and histological analysis of kidney tissue. T and B cell populations were analyzed via flow cytometry.
Summary of Preclinical Efficacy in LN Model:
| Parameter | Vehicle Control | This compound | Outcome | Citation |
|---|---|---|---|---|
| Proteinuria | Progressive Increase | Complete Resolution | Significant reduction in kidney damage marker. | [1][2] |
| Plasma Cells | High Levels | Reduced Numbers | Diminished source of autoantibodies. | [1][2] |
| T & B Cell Activation | Activated Phenotype | Altered Activation | Broad immunomodulatory effect. | [1][2] |
| Disease Maintenance | N/A | Maintained for ≥8 weeks post-dosing | Suggests durable therapeutic effect. |[1][2] |
Clinical Trial Evidence: The MISSION Study
The Phase 1b/2 MISSION trial evaluated this compound in patients with active SLE, including a cohort with lupus nephritis.[9][10] The study demonstrated clinically meaningful improvements in renal function and overall disease activity.[3]
Summary of Phase 2 MISSION Trial Results (LN Cohort):
| Endpoint (at Week 25) | Placebo + Standard of Care | This compound + Standard of Care | Outcome | Citation |
|---|---|---|---|---|
| Overall Renal Response (ORR) | N/A (Open-label) | 64.7% (11 of 17 patients) | Achieved ≥50% reduction in UPCR. | [11] |
| Complete Renal Response (CRR) | N/A (Open-label) | 35.2% | Achieved UPCR ≤0.5. | [11] |
| SLEDAI-2K Score | N/A (Open-label) | Mean reduction from 11.3 to 6.5 | Decrease in systemic disease activity. |
| Anti-dsDNA levels | N/A (Open-label) | Improved or normalized in 10 of 12 patients | Reduction in key lupus biomarker. | |
Note: While initial clinical results for LN were promising, the subsequent Phase 2b PALIZADE trial was voluntarily paused and later suspended following Grade 5 serious adverse events (patient deaths).[12][13][14] The clinical development of this compound for lupus nephritis is currently discontinued.[12][15]
Efficacy in Autoimmune Hepatitis (AIH)
Following the halt of the LN program, the clinical development of this compound has focused on Autoimmune Hepatitis, a rare chronic disease where the immune system attacks the liver.[4][12]
Clinical Trial Evidence: The PORTOLA Study
The PORTOLA study is a Phase 2a randomized, double-blind, placebo-controlled trial evaluating this compound in patients with AIH who have an insufficient response to standard of care.[16][17] Topline results have been positive, demonstrating that this compound can induce biochemical remission while allowing for a reduction in steroid use.[5][7]
Experimental Protocol:
-
Population: Patients with AIH insufficiently responding to or relapsing on standard therapy.[16][17]
-
Design: Randomized (2:1), double-blind, placebo-controlled.[6]
-
Intervention: Weekly subcutaneous injections of this compound or placebo for 24 weeks, in addition to a protocol-directed taper of corticosteroids.[6][17]
-
Primary Endpoint: Proportion of patients achieving a complete response (normalization of ALT and AST levels) with a successful corticosteroid taper by Week 24.[6]
Summary of Phase 2a PORTOLA Trial Results:
| Endpoint (Intent-to-Treat Population) | Placebo + Steroid Taper | This compound + Steroid Taper | Outcome | Citation |
|---|---|---|---|---|
| Complete Response (CR) + Steroid Taper to ≤5 mg/day | 12.5% (1 of 8 patients) | 31.3% (5 of 16 patients) | This compound enabled steroid-sparing remission. | [5][7] |
| CR + Complete Steroid Withdrawal (0 mg/day) | 0% (0 of 8 patients) | 18.8% (3 of 16 patients) | Potential to eliminate steroid need in some patients. | [7] |
| CR (Regardless of Steroid Dose) | 37.5% (ITT) | 50.0% (ITT) | Higher rate of biochemical remission. | [5] |
| Disease Flares in CR Patients | N/A | 0% | Durable response during the study period. |[7] |
Comparative Cross-Validation
This compound's efficacy profile demonstrates a consistent immunomodulatory effect across different autoimmune disease contexts, driven by its core mechanism of selective immunoproteasome inhibition.
Conclusion
Preclinical and clinical data demonstrate that this compound's selective inhibition of the immunoproteasome results in a broad anti-inflammatory and immunomodulatory response.[5][6][7][16] This has translated into significant therapeutic effects in robust models of lupus nephritis and, more recently, in clinical trials for autoimmune hepatitis. While the development in lupus nephritis has been halted due to safety concerns, the positive results from the PORTOLA study in AIH underscore the therapeutic potential of this targeted mechanism.[5][12] The ability to induce steroid-sparing remission highlights a significant advantage and addresses a major unmet need for patients with chronic autoimmune diseases.[4] Further investigation and registrational trials will be crucial to fully establish the safety and efficacy profile of this compound as a novel treatment for autoimmune disorders.
References
- 1. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lupusnewstoday.com [lupusnewstoday.com]
- 4. kezarlifesciences.com [kezarlifesciences.com]
- 5. hcplive.com [hcplive.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Kezar Life Sciences Announces Positive Topline Results from the PORTOLA Phase 2a Trial Evaluating this compound for the Treatment of Patients with Autoimmune Hepatitis (AIH) and Reports Fourth Quarter and Year End 2024 Financial Results [businesswire.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Interim Results from the Phase 2 MISSION Study Evaluating this compound (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 10. Treatment of SLE with or Without Nephritis with the Immunoproteasome Inhibitor KZR-616: Updated Results of the MISSION Study - ACR Meeting Abstracts [acrabstracts.org]
- 11. Kezar reports positive Phase II data of this compound for lupus nephritis [clinicaltrialsarena.com]
- 12. liverdiseasenews.com [liverdiseasenews.com]
- 13. Kezar’s Lupus Trial Paused After Four Patient Deaths - BioSpace [biospace.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. This compound - Kezar Life Sciences - AdisInsight [adisinsight.springer.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
an immunoproteasome-selective inhibitor identified based on the optimization of ONX-0914 (HY-13207) and PR-924 (HY-123587).
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zetomipzomib (KZR-616), a next-generation immunoproteasome-selective inhibitor, with its predecessors ONX-0914 and PR-924. This compound was developed through the optimization of these earlier compounds to enhance its therapeutic potential for autoimmune and inflammatory diseases.[1] This document presents a detailed analysis of its performance, supported by experimental data, to aid in research and development decisions.
Performance Comparison: Potency and Selectivity
This compound (KZR-616) demonstrates a distinct and improved selectivity profile compared to ONX-0914 and PR-924. It potently co-inhibits the β5i (LMP7) and β1i (LMP2) subunits of the immunoproteasome, a characteristic linked to broad anti-inflammatory activity.[2] The following table summarizes the inhibitory concentrations (IC50) of these compounds against the catalytic subunits of both the immunoproteasome and the constitutive proteasome.
| Inhibitor | β1i (LMP2) IC50 (nM) | β2i (MECL-1) IC50 (nM) | β5i (LMP7) IC50 (nM) | β1c IC50 (nM) | β2c IC50 (nM) | β5c IC50 (nM) |
| This compound (KZR-616) | 131[3] | 623[3] | 39[3] | >10,600[1] | >10,600[1] | 688[3] |
| ONX-0914 | ~500[4] | ~1000[4] | ~10[4] | ~9000[4] | ~3000[4] | ~500[4] |
| PR-924 | 8200[2] | >30,000[2] | 22[4] | >30,000[2] | >30,000[2] | 2900[4] |
Experimental Protocols
Proteasome Activity Assay (Fluorogenic Substrate-Based)
This protocol outlines a method to determine the inhibitory activity of compounds against purified 20S immunoproteasome and constitutive proteasome.
Materials:
-
Purified human 20S immunoproteasome and constitutive proteasome.
-
Fluorogenic peptide substrates specific for each proteasome subunit (e.g., Suc-LLVY-AMC for β5/β5i, Ac-PAL-AMC for β1/β1i, and Ac-RLR-AMC for β2/β2i).
-
Assay buffer (e.g., 20 mM Tris-HCl, 0.5 mM EDTA, pH 8.0).
-
Test compounds (this compound, ONX-0914, PR-924) at various concentrations.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer and the purified proteasome.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC-based substrates) over time.[5]
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the assessment of the inhibitory effect of the compounds on cytokine production by activated human PBMCs.
Materials:
-
Human PBMCs isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Lipopolysaccharide (LPS) for cell stimulation.
-
Test compounds (this compound, ONX-0914, PR-924) at various concentrations.
-
96-well cell culture plates.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.[6]
-
Incubate the plates for a specified period (e.g., 6-24 hours) in a CO2 incubator.[7]
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the effect of the inhibitors on cytokine production by comparing the levels in treated versus untreated (LPS-stimulated) cells.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the development rationale and the mechanism of action of this compound.
Caption: Development of this compound (KZR-616) through optimization of ONX-0914 and PR-924.
Caption: Mechanism of action of this compound in modulating immune responses.
This compound's targeted inhibition of the immunoproteasome leads to a broad immunomodulatory effect by attenuating the activation and differentiation of key immune cells like T and B cells, and consequently reducing the production of pro-inflammatory cytokines.[8][9] This mechanism underscores its potential as a therapeutic agent for a wide range of autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kezarlifesciences.com [kezarlifesciences.com]
- 9. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Zetomipzomib (KZR-616) in Chronic Disease Models
Zetomipzomib (KZR-616) is a first-in-class, selective immunoproteasome inhibitor being investigated for its therapeutic potential across a range of autoimmune diseases.[1] Unlike broad immunosuppressants, this compound offers a targeted approach by modulating the dysregulated immune system.[1] Its mechanism of action involves the selective inhibition of the immunoproteasome, a form of the proteasome predominantly found in immune cells, which plays a crucial role in inflammation and immune responses.[1][2] This guide provides a comprehensive comparison of this compound's performance with alternative treatments, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: Selective Immunoproteasome Inhibition
This compound selectively targets the LMP7 (IC50: 39 nM for human) and LMP2 (IC50: 131 nM for human) subunits of the immunoproteasome.[3] This inhibition disrupts multiple downstream pathways involved in the inflammatory cascade. By blocking the immunoproteasome, this compound impedes the differentiation of plasma cells, reduces autoantibody production, and downregulates the expression of pro-inflammatory cytokines.[2][4] This leads to a broad immunomodulatory effect on both the innate and adaptive immune systems, including macrophages, B cells, and T cells.[1][5] Preclinical studies have shown that this selective inhibition results in a broad anti-inflammatory response without causing overt immunosuppression.[6]
Preclinical Efficacy in Chronic Disease Models
The long-term efficacy of this compound has been evaluated in multiple animal models of autoimmune disease, most notably the NZB/W F1 mouse model of lupus nephritis.[2][4] In these studies, this compound demonstrated a significant and durable therapeutic effect.
Key Findings from the NZB/W F1 Mouse Model:
-
Resolution of Proteinuria: Treatment with this compound resulted in a complete resolution of proteinuria, a key indicator of kidney damage in lupus nephritis. This effect was maintained for at least 8 weeks after dosing ceased.[4]
-
Reduction in Autoantibodies: The treatment led to a significant decrease in serum levels of anti-dsDNA antibodies, which are pathogenic in systemic lupus erythematosus (SLE).[2]
-
Decreased Renal IgG Deposition: this compound treatment resulted in an absence of renal IgG deposition, indicating a reduction in immune complex formation in the kidneys.[2][4]
-
Modulation of Immune Pathways: Gene expression analysis revealed that this compound administration downregulated pathways associated with inflammation, T helper cell activation (Th1 and Th17), interferon signaling, and plasma cell differentiation.[2][4]
| Parameter | Vehicle Control | This compound (KZR-616) | Outcome | Citation |
| Proteinuria | Persistent and severe | Complete and durable resolution | Significant improvement in renal function | [2][4] |
| Anti-dsDNA Antibodies | High levels | Significantly reduced | Reduction in systemic autoimmunity | [2] |
| Renal IgG Deposition | Present | Absent | Prevention of immune complex deposition | [2][4] |
| Plasma Cells | Increased numbers | Reduced numbers of short and long-lived plasma cells | Inhibition of antibody-producing cells | [4] |
Clinical Efficacy in Lupus Nephritis
The MISSION Phase 1b/2 clinical trial evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with active lupus nephritis.[5][7] The results from this open-label study suggest that this compound has the potential to be a meaningful long-term, steroid-sparing therapy.[5][8]
MISSION Phase 2 Study Results:
The study evaluated this compound 60 mg administered subcutaneously once weekly for 24 weeks in patients with active LN despite stable background therapy.[5][7]
-
Renal Response: A significant number of patients achieved a clinically meaningful renal response. At the end of treatment (Week 25), 11 out of 17 evaluable patients (64.7%) achieved an overall renal response, defined as a ≥50% reduction in urine protein to creatinine ratio (UPCR).[6] These responses were not only maintained but deepened during the 12-week post-treatment follow-up period, with 15 of 17 patients (88.2%) showing an overall response at the end of the study (Week 37).[6]
-
Complete Renal Response: By the end of treatment, 6 of 17 patients (35.3%) achieved a complete renal response (CRR), with this number increasing to 8 of 17 (47.1%) by the end of the study.[5]
-
Steroid-Sparing Effect: A notable outcome was the ability to reduce corticosteroid dosage. As early as Week 13, 14 out of 17 patients had their daily steroid dose reduced to 10 mg/day or less while maintaining clinical response.[5][9]
-
Biomarker Improvement: Treatment with this compound also led to improvements in key SLE disease activity scores and serologic biomarkers, including reductions in anti-dsDNA antibodies and normalization of complement C3/C4 levels.[6][9]
| Efficacy Endpoint | End of Treatment (Week 25) | End of Study (Week 37) | Citation |
| Overall Renal Response (≥50% UPCR reduction) | 64.7% (11/17 patients) | 88.2% (15/17 patients) | [6] |
| Complete Renal Response (UPCR ≤0.5) | 35.3% (6/17 patients) | 47.1% (8/17 patients) | [5] |
| Patients on ≤10 mg/day Corticosteroids | 82.4% (14/17 patients) | Maintained | [5][9] |
It is important to note that in a separate Phase 2 trial (PRESIDIO) for dermatomyositis and polymyositis, this compound did not show a significant differentiation from placebo, although most patients did experience clinically meaningful improvements.
Comparison with Standard of Care
Standard of care (SOC) for many autoimmune diseases like lupus nephritis and autoimmune hepatitis involves chronic, high-dose corticosteroids and other immunosuppressive agents such as mycophenolate mofetil (MMF) or azathioprine.[1] While effective for some, these treatments are often associated with significant and life-altering side effects, including osteoporosis, diabetes, increased risk of infection, and malignancies.[1]
| Feature | This compound (KZR-616) | Standard of Care (Corticosteroids, Immunosuppressants) |
| Mechanism | Selective immunoproteasome inhibition; targeted immunomodulation.[1][3] | Broad immunosuppression.[1] |
| Efficacy in LN | 64.7% overall renal response at 24 weeks in the MISSION trial.[6] | Varies; often requires high doses with significant toxicity. |
| Steroid-Sparing | Demonstrated potential to significantly reduce corticosteroid dosage.[5][9] | Are the primary treatment; long-term use is often necessary. |
| Safety Profile | Generally well-tolerated; most common AE is injection site reaction. No opportunistic infections reported in MISSION trial.[7][9] | Associated with numerous side effects: infections, osteoporosis, diabetes, etc.[1] |
| Administration | Subcutaneous weekly injection.[7] | Typically oral daily administration. |
This compound's targeted mechanism offers the potential for a more favorable long-term safety profile by avoiding the complications of broad and prolonged immunosuppression.[1]
Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols for key preclinical and clinical studies of this compound.
Preclinical Model: NZB/W F1 Mouse Model of Lupus Nephritis
-
Objective: To evaluate the therapeutic effect of KZR-616 on the progression of lupus nephritis.[2]
-
Animal Model: Female NZB/W F1 mice, which spontaneously develop a disease that closely mimics human SLE and lupus nephritis.
-
Treatment Protocol: Mice received subcutaneous injections of KZR-616 or a vehicle control for 11 weeks.[2]
-
Primary Endpoints:
-
Gene Expression Analysis: RNA was extracted from spleens and kidneys and evaluated by RNA sequencing to identify changes in canonical signaling pathways.[2]
Clinical Trial: MISSION Phase 2 Study (NCT03393013)
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with active lupus nephritis.[5][7]
-
Study Design: An open-label, multi-center study.[5]
-
Patient Population: Patients with active Class III or IV (± Class V) lupus nephritis with a urine protein to creatinine ratio (UPCR) ≥1 despite stable background therapy.[5][7]
-
Treatment Protocol: this compound 60 mg administered subcutaneously once weekly for 24 weeks. The initial dose was 30 mg.[7][10] Patients remained on their stable background medications, including corticosteroids and at least one other immunosuppressive agent.[7]
-
Primary Endpoint: The number of patients achieving a 50% reduction in UPCR from baseline after 24 weeks of treatment.[7]
-
Secondary Endpoints: Safety, tolerability, other measures of renal function (e.g., complete renal response), SLE disease activity, and biomarkers.[5]
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. Selective Inhibition of the Immunoproteasome with KZR-616 Blocks Multiple Cell Signaling Pathways, Plasma Cell Signatures and Myeloid Cell Associated Damage in the NZB/W Lupus Nephritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POS1128 this compound (KZR-616) TREATMENT RESULTS IN CLINICALLY MEANINGFUL RENAL RESPONSES IN PATIENTS WITH LUPUS NEPHRITIS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Kezar Life Sciences Presents Positive Complete Results from the MISSION Phase 2 Trial Evaluating this compound in Lupus Nephritis at ASN’s Kidney Week 2022 Annual Meeting - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
- 7. Interim Results from the Phase 2 MISSION Study Evaluating this compound (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 8. kezarlifesciences.com [kezarlifesciences.com]
- 9. lupus.bmj.com [lupus.bmj.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Zetomipzomib
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of Zetomipzomib, an investigational selective immunoproteasome inhibitor. While the currently available Safety Data Sheet (SDS) for this compound maleate classifies the compound as not a hazardous substance or mixture, it is imperative that researchers, scientists, and drug development professionals treat it with a high degree of caution, adhering to established protocols for handling investigational new drugs with unknown long-term toxicities.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Given the investigational nature of this compound, a comprehensive hazard profile, including quantitative occupational exposure limits, is not yet publicly available. Therefore, a conservative approach to PPE is mandatory to minimize any potential for exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides an extra layer of protection against potential skin contact. Nitrile offers good resistance to a range of chemicals. Regular glove changes are recommended, especially after direct contact. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is recommended, particularly when handling the powdered form or when there is a potential for aerosol generation. | Minimizes the risk of inhaling fine particles of the compound. |
| Body Protection | A fully buttoned laboratory coat. A disposable gown is recommended when handling larger quantities or during procedures with a high risk of splashes. | Protects skin and personal clothing from contamination. |
Engineering Controls
| Control Measure | Description |
| Ventilation | All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure. |
| Designated Area | Establish a designated area within the laboratory for the handling and storage of this compound. |
Operational Plan for Handling this compound
A clear and systematic workflow is crucial for the safe handling of any investigational compound. The following step-by-step guidance outlines the key stages of the operational plan.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, follow institutional spill procedures.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly marked and accessible only to authorized personnel.
Preparation and Handling
-
Pre-use Check: Before handling, review the Safety Data Sheet and this guide. Ensure all necessary PPE and engineering controls are in place and functional.
-
Weighing: If working with the solid form, weigh the compound in a fume hood or a ventilated balance enclosure to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
Spill and Emergency Procedures
-
Minor Spills: For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency response procedures.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated, sealed waste container and disposed of as chemical waste. |
| Contaminated PPE | Used gloves, disposable gowns, and other contaminated PPE should be collected in a sealed bag and disposed of as chemical waste. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The defaced, triple-rinsed container can then be disposed of according to institutional guidelines for non-hazardous waste. |
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.
This comprehensive guide is intended to supplement, not replace, institutional policies and standard operating procedures. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
